6-Bromo-2-methylbenzo[B]thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXCVGWKYNCVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609000 | |
| Record name | 6-Bromo-2-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912332-92-4 | |
| Record name | 6-Bromo-2-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Benzothiophene Scaffold: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to 6-Bromo-2-methyl-1-benzothiophene: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 6-Bromo-2-methyl-1-benzothiophene, a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. While seemingly a simple molecule, its benzothiophene core is a "privileged scaffold" found in numerous FDA-approved drugs. This document elucidates the compound's structural properties, outlines robust synthetic strategies with mechanistic rationale, provides an expert analysis of its spectroscopic characterization, details its reactivity and potential applications as a versatile intermediate, and establishes essential safety protocols. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the synthesis of novel therapeutic agents.
The benzo[b]thiophene ring system, formed by the fusion of a benzene and a thiophene ring, is a prominent structural motif in medicinal chemistry.[1] Its rigid, planar structure and the presence of a sulfur heteroatom confer unique physicochemical properties that facilitate interactions with a wide range of biological targets. The versatility of the benzothiophene scaffold is demonstrated by its presence in marketed drugs with diverse mechanisms of action, including the selective estrogen receptor modulator (SERM) Raloxifene , used for osteoporosis and breast cancer prevention, and the 5-lipoxygenase inhibitor Zileuton , used in the treatment of asthma.[1]
The broad spectrum of reported biological activities for benzothiophene derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—cements its status as a critical starting point for the design of new lead compounds.[2] 6-Bromo-2-methyl-1-benzothiophene serves as a key functionalized intermediate, offering strategic handles for molecular elaboration and the generation of compound libraries for high-throughput screening.
Physicochemical and Structural Properties
6-Bromo-2-methyl-1-benzothiophene is a solid, crystalline compound at standard conditions. Its core structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 6-Bromo-2-methyl-1-benzothiophene |
| Synonyms | 6-Bromo-2-methylbenzo[b]thiophene |
| CAS Number | 142139-58-0 |
| Molecular Formula | C₉H₇BrS |
| Molecular Weight | 227.12 g/mol |
| Appearance | Solid |
Synthesis Strategies and Mechanistic Rationale
The synthesis of substituted benzothiophenes can be achieved through various robust methods. A common and efficient strategy involves the cyclization of a suitably substituted thiophenol with an alkyne partner. This approach is favored for its atom economy and the accessibility of starting materials.
Representative Synthetic Protocol: Iodine-Catalyzed Annulation
An effective and environmentally conscious method for synthesizing 2-substituted benzothiophenes involves an iodine-catalyzed cascade reaction between a thiophenol and an alkyne under metal- and solvent-free conditions.[3] The following protocol is a representative procedure for the synthesis of 6-Bromo-2-methyl-1-benzothiophene based on this established methodology.
Experimental Protocol:
-
Reactant Preparation: In a clean, dry reaction vessel, combine 4-bromothiophenol (1.0 eq) and 1-propyne (or a suitable surrogate like 2-butynoic acid, which can subsequently decarboxylate) (1.2 eq).
-
Catalyst Addition: Add molecular iodine (I₂) (0.1 eq) to the mixture.
-
Reaction Conditions: Heat the mixture to 110 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Bromo-2-methyl-1-benzothiophene.
Causality and Mechanistic Insight:
The choice of molecular iodine as a catalyst is a key aspect of this synthesis. It acts as a Lewis acid, activating the alkyne toward nucleophilic attack by the thiophenol. The reaction proceeds through an electrophilic cyclization mechanism. This method avoids the use of expensive and potentially toxic transition metal catalysts, aligning with the principles of green chemistry.[3]
Caption: General workflow for the iodine-catalyzed synthesis of 6-Bromo-2-methyl-1-benzothiophene.
Spectroscopic Characterization: An Expert Analysis
While experimental spectra for 6-Bromo-2-methyl-1-benzothiophene are not widely published, its structure allows for a confident prediction of its ¹H and ¹³C NMR spectra based on established principles and data from analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic and aliphatic regions.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.90 | d | 1H | H-7 | The proton ortho to the bromine atom (H-7) is expected to be deshielded. It will appear as a doublet due to coupling with H-5. |
| ~ 7.65 | d | 1H | H-4 | H-4 is adjacent to the fused ring and is typically found downfield. It will appear as a doublet due to coupling with H-5. |
| ~ 7.40 | dd | 1H | H-5 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~ 7.10 | s | 1H | H-3 | The proton on the thiophene ring (H-3) is expected to be a singlet, as significant long-range coupling is not anticipated. |
| ~ 2.50 | s | 3H | -CH₃ | The methyl protons at the C-2 position will appear as a sharp singlet in the aliphatic region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display nine unique signals corresponding to each carbon atom in the molecule. The bromine atom has a notable effect on the chemical shift of the carbon it is attached to (C-6).
| Predicted Shift (ppm) | Assignment | Rationale |
| ~ 142 | C-2 | The carbon bearing the methyl group in the thiophene ring. |
| ~ 140 | C-7a | Quaternary carbon at the ring junction, adjacent to the sulfur atom. |
| ~ 138 | C-3a | Quaternary carbon at the other ring junction. |
| ~ 128 | C-5 | Aromatic CH carbon. |
| ~ 125 | C-4 | Aromatic CH carbon. |
| ~ 124 | C-7 | Aromatic CH carbon, deshielded by the adjacent bromine. |
| ~ 122 | C-3 | Aromatic CH carbon in the thiophene ring. |
| ~ 118 | C-6 | The carbon directly attached to the bromine atom (ipso-carbon), its shift is significantly influenced by the halogen. |
| ~ 15 | -CH₃ | The aliphatic carbon of the methyl group, appearing significantly upfield. |
Reactivity and Applications in Drug Development
6-Bromo-2-methyl-1-benzothiophene is not typically an endpoint therapeutic agent but rather a highly valuable and versatile synthetic intermediate. Its structure contains two key points for chemical modification: the bromine atom at the 6-position and the methyl group at the 2-position.
The C-6 Bromine: A Gateway for Cross-Coupling
The aryl bromide at the 6-position is an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents to build molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines provides access to aniline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds.
-
Stille Coupling: Reaction with organostannanes allows for the formation of complex carbon frameworks.
These transformations are fundamental in modern medicinal chemistry for performing structure-activity relationship (SAR) studies. For instance, new aryl groups can be introduced to probe interactions with specific pockets in a target enzyme or receptor. This approach is critical in the development of targeted therapies, including novel antimicrobial agents against resistant strains like MRSA.[4]
The C-2 Methyl Group: A Site for Functionalization
The methyl group at the 2-position, while less reactive than the aryl bromide, can also be functionalized. For example, it can undergo free-radical bromination to form a bromomethyl group, which is a potent electrophile for subsequent nucleophilic substitution reactions.
Caption: Key reaction pathways for the functionalization of 6-Bromo-2-methyl-1-benzothiophene.
Safety and Handling Protocols
As a halogenated aromatic compound, 6-Bromo-2-methyl-1-benzothiophene requires careful handling. Based on data from structurally similar compounds like 5-bromo-1-benzothiophene, the following hazards should be assumed.[5]
-
Potential Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory tract irritation.
-
May be harmful if swallowed or inhaled.
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a laboratory coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Exposure Avoidance: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash mouth out with water and seek immediate medical attention.[5]
-
Conclusion
6-Bromo-2-methyl-1-benzothiophene is a strategically important building block in the field of medicinal chemistry. Its benzothiophene core is a proven scaffold for biologically active compounds, and its specific substitution pattern provides chemists with versatile handles for synthetic elaboration. Through well-established synthetic methodologies, particularly iodine-catalyzed annulation, it can be accessed efficiently. Its true value lies in its potential as a precursor to novel derivatives via cross-coupling reactions at the bromine-bearing C-6 position and functionalization at the C-2 methyl group. For researchers aiming to explore new chemical space in the pursuit of therapies for cancer, infectious diseases, and inflammatory conditions, 6-Bromo-2-methyl-1-benzothiophene represents a foundational and highly promising starting material.
References
- Khedkar, P., Haghi, A. K. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]
- Cacchi, S., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Available at: [Link]
- Chemical Communications. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Available at: [Link]
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- Doc Brown's Chemistry. (n.d.). Interpretation of the 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-2-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties, making it a versatile building block for a wide range of biologically active compounds.[3] Benzo[b]thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4] Notably, this core is present in several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[2]
The introduction of specific substituents onto the benzo[b]thiophene core allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 6-Bromo-2-methylbenzo[b]thiophene , is a key intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position serves as a versatile handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions, while the methyl group at the 2-position can influence the molecule's steric and electronic profile, potentially impacting its biological activity.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic structure where a thiophene ring is fused to a benzene ring. The bromine atom is attached to the 6-position of the benzene ring, and a methyl group is at the 2-position of the thiophene ring.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-methyl-1-benzothiophene | [5] |
| CAS Number | 912332-92-4 | [5] |
| Molecular Formula | C₉H₇BrS | [5] |
| Molecular Weight | 227.12 g/mol | [5] |
| Canonical SMILES | CC1=CC2=C(S1)C=C(C=C2)Br | [5] |
| InChI | InChI=1S/C9H7BrS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3 | [5] |
| InChIKey | DPXCVGWKYNCVLF-UHFFFAOYSA-N | [5] |
| Predicted XLogP3 | 4 | [5] |
Synthesis of this compound: A Representative Protocol
While a variety of methods exist for the synthesis of the benzo[b]thiophene core, a common and effective approach involves the acid-catalyzed cyclization of a substituted thiophenol derivative. The following protocol is a representative method based on established literature procedures for similar structures.[6] The key transformation is the intramolecular electrophilic cyclization of 1-(4-bromophenylthio)propan-2-one.
Experimental Protocol:
Step 1: Synthesis of 1-(4-bromophenylthio)propan-2-one
-
To a stirred solution of 4-bromothiophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(4-bromophenylthio)propan-2-one, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Add the crude 1-(4-bromophenylthio)propan-2-one (1.0 eq) to a solution of polyphosphoric acid (PPA) or Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. The reaction should be monitored by TLC or GC-MS.
-
Upon completion, pour the reaction mixture carefully into ice-water with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Base in Step 1: Potassium carbonate is a mild base used to deprotonate the thiophenol, forming a thiophenolate nucleophile that readily reacts with the electrophilic chloroacetone.
-
Acid Catalyst in Step 2: A strong acid like PPA or Eaton's reagent is required to protonate the ketone, facilitating the intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction onto the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to form the thiophene ring.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.
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Methyl Protons: A singlet at approximately δ 2.5 ppm (3H), corresponding to the methyl group at the 2-position.
-
Thiophene Proton: A singlet or a narrow multiplet at approximately δ 7.1-7.3 ppm (1H), corresponding to the proton at the 3-position.
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Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.2-7.9 ppm). Their exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and the fused thiophene ring. A doublet for the proton at the 7-position, a doublet of doublets for the proton at the 5-position, and a doublet for the proton at the 4-position are expected.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
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Aromatic and Thiophene Carbons: Eight signals in the aromatic region (δ 115-145 ppm). The carbon bearing the bromine atom (C6) will be shifted to a lower field. The quaternary carbons of the ring fusion will also be present in this region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br bond.
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Aromatic C-H Stretch: Above 3000 cm⁻¹.
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C=C Aromatic Ring Stretching: Bands in the 1600-1450 cm⁻¹ region.
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C-H Bending (out-of-plane): Strong bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
-
C-Br Stretch: Typically in the 600-500 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 226 and 228, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: A significant fragment ion would be the loss of a bromine atom, resulting in a peak at m/z 147. Another possible fragmentation is the loss of a methyl radical, leading to a fragment at m/z 211/213.
Reactivity and Applications in Drug Development
The bromine atom at the 6-position of this compound makes it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
A particularly useful transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a new carbon-carbon bond between the 6-position of the benzo[b]thiophene and a wide variety of aryl or vinyl boronic acids or esters. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and related structures.
Caption: Suzuki-Miyaura cross-coupling of this compound.
This reactivity enables the synthesis of a diverse library of 6-substituted-2-methylbenzo[b]thiophene derivatives for structure-activity relationship (SAR) studies in drug discovery programs. For instance, the introduction of various aromatic and heterocyclic groups at the 6-position can modulate the compound's interaction with biological targets.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. Its molecular structure, characterized by the versatile bromine handle and the influential methyl group on the privileged benzo[b]thiophene scaffold, allows for extensive chemical modification. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for its effective utilization in medicinal chemistry research. The representative synthetic protocol and predicted spectroscopic data provided in this guide serve as a valuable resource for scientists working with this important class of compounds.
References
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved January 26, 2026, from [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Reactivity of[7]Benzothieno[3,2-b][7]benzothiophene — Electrophilic and Metalation Reactions. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. (1996). PubMed. Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methylbenzo[b]thiophene: Strategies and Methodologies for Researchers
The 6-bromo-2-methylbenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of two primary synthetic strategies for obtaining this key intermediate, offering field-proven insights into the rationale behind experimental choices and detailed, actionable protocols for laboratory execution.
Introduction: The Significance of the Benzo[b]thiophene Core
Benzo[b]thiophenes are bicyclic heterocyclic compounds that have garnered significant attention from the pharmaceutical industry due to their versatile biological profile. They are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this compound a valuable building block in drug discovery programs.
This guide will explore two robust and efficient synthetic routes to this target molecule, each with its own set of advantages and considerations. The first strategy involves a "late-stage" bromination of the pre-synthesized 2-methylbenzo[b]thiophene core. The second, more convergent approach, utilizes a brominated starting material to construct the heterocyclic system directly.
Strategy 1: Late-Stage Bromination of 2-Methylbenzo[b]thiophene
This two-step approach first focuses on the construction of the 2-methylbenzo[b]thiophene core, followed by a regioselective bromination. This strategy is particularly useful when a common, non-brominated intermediate is desired for the synthesis of a library of analogs.
Step 1: Synthesis of 2-Methylbenzo[b]thiophene
The synthesis of the 2-methylbenzo[b]thiophene core can be efficiently achieved through the acid-catalyzed condensation of thiophenol with chloroacetone. This reaction proceeds via an initial S-alkylation of the thiophenol, followed by an intramolecular electrophilic cyclization onto the benzene ring to form the thiophene ring.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (1.0 eq.) and a suitable solvent such as toluene or xylene.
-
Addition of Reagents: Slowly add chloroacetone (1.1 eq.) to the stirred solution.
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid. The acid protonates the carbonyl oxygen of the intermediate, activating the ketone for the intramolecular cyclization.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-methylbenzo[b]thiophene.
Step 2: Regioselective Bromination at the 6-Position
Electrophilic substitution on the benzo[b]thiophene ring system can occur on either the benzene or the thiophene ring. To achieve selective bromination at the 6-position of the benzene ring, the more reactive 3-position on the thiophene ring must be considered. Direct bromination with elemental bromine often leads to substitution at the 3-position. Therefore, careful selection of the brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. The use of a less reactive brominating agent and a non-polar solvent can favor substitution on the benzene ring.
-
Reaction Setup: In a flask protected from light, dissolve 2-methylbenzo[b]thiophene (1.0 eq.) in a non-polar solvent like carbon tetrachloride or dichloromethane.
-
Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) to the solution. NBS is a milder source of electrophilic bromine compared to Br₂, which can help in controlling the regioselectivity.
-
Initiation (if necessary): In some cases, a radical initiator such as a small amount of benzoyl peroxide or irradiation with a UV lamp may be required to facilitate the reaction, although electrophilic aromatic substitution is the desired pathway. For electrophilic substitution, a Lewis acid catalyst might be employed, but this can also activate the thiophene ring. A more effective approach for benzene ring substitution is to perform the reaction in the dark at room temperature or slightly elevated temperatures.
-
Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product should be purified by column chromatography or recrystallization to yield this compound.
Strategy 2: Convergent Synthesis from a Brominated Precursor
A more direct and often higher-yielding approach is to start with a commercially available, pre-brominated aromatic compound. In this case, 4-bromothiophenol is an ideal starting material. This strategy builds the desired this compound in a single cyclization step.
Synthesis of this compound from 4-Bromothiophenol
This method follows a similar mechanistic pathway to the first step of Strategy 1, but the presence of the bromine atom on the starting thiophenol directs the final product.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiophenol (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Base Addition: Add a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol, forming the more nucleophilic thiophenolate.
-
Alkylation: To the resulting solution, add chloroacetone (1.1 eq.) dropwise. The thiophenolate will displace the chloride in an SN2 reaction to form the intermediate S-alkylated ketone.
-
Cyclization: Add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to catalyze the intramolecular cyclization.
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into a beaker of ice water. The product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash it thoroughly with water to remove any residual acid, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to give pure this compound.
Data Summary
| Strategy | Starting Materials | Key Reagents | Typical Yield | Purity |
| 1: Late-Stage Bromination | Thiophenol, Chloroacetone | PPA, NBS | 60-70% (overall) | >98% |
| 2: Convergent Synthesis | 4-Bromothiophenol, Chloroacetone | NaOH, H₂SO₄ | 75-85% | >98% |
Visualizing the Synthetic Workflows
To further clarify the synthetic pathways, the following diagrams illustrate the logical flow of each strategy.
Caption: Workflow for Strategy 1.
Introduction: The Significance of the Benzothiophene Scaffold
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene core is a privileged heterocyclic structure that forms the backbone of numerous compounds with significant biological activity.[1][2] Its structural resemblance to endogenous molecules like tryptophan allows it to interact with a wide array of biological targets. Consequently, benzo[b]thiophene derivatives have been successfully developed as anti-cancer, antimicrobial, anti-inflammatory, and antidepressant agents.[1][3][4][5] Molecules such as raloxifene (an osteoporosis treatment) and sertaconazole (an antifungal agent) underscore the therapeutic importance of this scaffold.[4]
This guide focuses on a specific, highly functional derivative: This compound . The introduction of a methyl group at the 2-position and a bromine atom at the 6-position creates a versatile building block for medicinal chemistry. The methyl group can influence electronic properties and metabolic stability, while the bromine atom serves as a crucial synthetic handle for introducing further molecular complexity through cross-coupling reactions. Understanding the chemical properties of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. The systematic IUPAC name is 6-bromo-2-methyl-1-benzothiophene.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-bromo-2-methyl-1-benzothiophene | PubChem[6] |
| Molecular Formula | C₉H₇BrS | PubChem[6] |
| Molecular Weight | 227.12 g/mol | PubChem[6] |
| Canonical SMILES | CC1=CC2=C(S1)C=C(C=C2)Br | PubChem[6] |
| InChI Key | DPXCVGWKYNCVLF-UHFFFAOYSA-N | PubChem[6] |
| Appearance | Solid (predicted) | General Knowledge |
| XLogP3 | 4 | PubChem[6] |
Synthesis of this compound
The synthesis of substituted benzo[b]thiophenes can be achieved through various strategies, often involving the cyclization of a suitably substituted benzene derivative. A highly effective and common approach is the electrophilic cyclization of ortho-alkynyl thioanisoles.[7][8] This methodology offers excellent control over the substitution pattern.
A plausible and efficient pathway to this compound involves a palladium-catalyzed Sonogashira coupling followed by an electrophilic cyclization.
Proposed Synthetic Workflow
The causality behind this two-step approach is rooted in efficiency and modularity. The Sonogashira coupling is a robust and high-yielding reaction for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. The subsequent electrophilic cyclization is a regioselective process that efficiently constructs the thiophene ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis via Palladium-Catalyzed Coupling and Electrophilic Cyclization
This protocol is a representative methodology based on established literature procedures for similar structures.[9]
Step 1: Synthesis of 1-bromo-4-((trimethylsilyl)ethynyl)benzenethiol
-
To a solution of 1-bromo-4-iodobenzenethiol (1.0 eq) in a suitable solvent like triethylamine or a THF/triethylamine mixture, add ethynyltrimethylsilane (1.2 eq).
-
De-gas the solution with argon for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the reaction mixture.
-
Stir the reaction at room temperature until TLC or GC-MS indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Cyclization to 6-Bromo-2-(trimethylsilyl)benzo[b]thiophene
-
Dissolve the product from Step 1 in a solvent such as acetonitrile.
-
Add an electrophile like Iodine (I₂) or N-Bromosuccinimide (NBS) (1.1 eq).
-
Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC.
-
Once the reaction is complete, cool to room temperature, and quench with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Step 3: Protodesilylation to this compound (if starting with a silyl-protected alkyne) This step is illustrative for a common synthetic route. A direct route using propyne gas is also feasible but requires specialized equipment.
-
Dissolve the silylated benzothiophene in a solvent like THF.
-
Add a desilylating agent such as tetrabutylammonium fluoride (TBAF) (1.1 eq) and stir at room temperature.
-
Follow up with an electrophilic quench using methyl iodide to install the methyl group.
-
Purify the final product, this compound, by column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are predicted based on the known effects of substituents on the benzo[b]thiophene core.[10][11][12]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| -CH₃ (at C2) | ~2.5 | Singlet (s) | N/A | Aliphatic methyl group adjacent to an aromatic ring. |
| H3 | ~7.0 | Singlet (s) | N/A | Thiophene proton, slightly shielded by the C2-methyl group. |
| H4 | ~7.7 | Doublet (d) | ~8.4 | Aromatic proton ortho to H5. |
| H5 | ~7.3 | Doublet of doublets (dd) | ~8.4, ~1.8 | Aromatic proton coupled to H4 and H7. |
| H7 | ~7.8 | Doublet (d) | ~1.8 | Aromatic proton meta to H5, showing small meta-coupling. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| -CH₃ (at C2) | ~15 | Aliphatic carbon. |
| C2 | ~140 | Quaternary carbon of the thiophene ring attached to the methyl group. |
| C3 | ~122 | Tertiary carbon of the thiophene ring. |
| C3a | ~139 | Quaternary carbon at the ring junction. |
| C4 | ~124 | Tertiary carbon on the benzene ring. |
| C5 | ~127 | Tertiary carbon on the benzene ring. |
| C6 | ~118 | Carbon bearing the bromine atom. |
| C7 | ~123 | Tertiary carbon on the benzene ring. |
| C7a | ~138 | Quaternary carbon at the ring junction. |
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-S Stretch | 700 - 600 | Weak-Medium |
| C-Br Stretch | 650 - 550 | Strong |
Mass Spectrometry Insights
The mass spectrum of this compound is distinguished by a characteristic isotopic pattern for the molecular ion peak. Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the spectrum will exhibit two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments.[13]
-
Molecular Ion (M⁺): A doublet of peaks at m/z ≈ 226 and m/z ≈ 228.
-
Key Fragmentation: A primary fragmentation pathway is the loss of a bromine radical, leading to a significant peak at m/z ≈ 147, corresponding to the [C₉H₇S]⁺ fragment.[14] Another possible fragmentation is the loss of a methyl radical, giving a bromine-containing fragment at m/z ≈ 211/213.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by three main features: the electron-rich thiophene ring, the bromine atom on the benzene ring, and the activating methyl group.
A. Cross-Coupling Reactions at the C6-Position
The C-Br bond at the 6-position is the most valuable site for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-S bonds. This is a cornerstone of modern drug discovery, enabling the rapid diversification of core scaffolds.
Caption: Key cross-coupling reactions of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
-
In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.03 eq).
-
Add a solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DME) and water.
-
De-gas the mixture thoroughly with argon.
-
Heat the reaction to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
B. Electrophilic Aromatic Substitution
The benzo[b]thiophene ring system is susceptible to electrophilic attack. The directing effects of the existing substituents must be considered:
-
Thiophene Ring: Inherently activated towards electrophilic substitution, primarily at the C3 position.
-
2-Methyl Group: An activating, ortho, para-directing group. It enhances the reactivity of the C3 position.
-
6-Bromo Group: A deactivating, ortho, para-directing group. It directs incoming electrophiles to the C5 and C7 positions.
The combined effect suggests that electrophilic substitution will preferentially occur at the C3 position due to the strong activating influence of the thiophene sulfur and the adjacent methyl group. If the C3 position is blocked or conditions are harsh, substitution may occur at the C5 or C7 positions on the benzene ring.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for constructing complex bioactive molecules. The benzo[b]thiophene scaffold is a known pharmacophore in many therapeutic areas.[1][4]
For instance, 6-aminobenzo[b]thiophene derivatives, which can be synthesized from the 6-bromo precursor via Buchwald-Hartwig amination, have been investigated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[15][16] The ability to functionalize the 6-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. By using the protocols described above, researchers can append various chemical moieties to the 6-position to probe interactions with target proteins, ultimately leading to the discovery of new drug candidates.
Conclusion
This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity make it an ideal starting point for the synthesis of compound libraries aimed at drug discovery. The bromine atom at the 6-position provides a reliable handle for sophisticated chemical modifications via modern cross-coupling techniques, enabling the rational design of novel therapeutics built upon the privileged benzo[b]thiophene scaffold. This guide provides the foundational knowledge required for researchers to harness the full potential of this valuable chemical entity.
References
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PubChem. (n.d.). 6-bromo-3-methylbenzo[b]thiophene. Retrieved from [Link]
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PubChem. (n.d.). 6-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
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Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
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Larock, R. C., & Yum, E. K. (1996). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 61(11), 3610–3620. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
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MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]
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National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]
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PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-benzo[b]thiophene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methyl-benzo(B)thiophene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
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ResearchGate. (2011). CuI/TMEDA-Catalyzed Annulation of 2-Bromo Alkynylbenzenes with Na2S: Synthesis of Benzo[b]thiophenes. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
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ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]
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YouTube. (2020). THIOPHENE (Electrophilic Substitution Reactions). Retrieved from [Link]
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ResearchGate. (n.d.). Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. Retrieved from [Link]
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ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]
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An In-Depth Technical Guide to 6-Bromo-2-methylbenzo[b]thiophene: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Bromo-2-methylbenzo[b]thiophene, a key heterocyclic scaffold in medicinal and materials chemistry. While the precise moment of its first synthesis is not definitively documented in a singular landmark paper, a historical analysis of benzothiophene chemistry, particularly the work on electrophilic substitution of 2-methylbenzo[b]thiophene, allows for a logical reconstruction of its probable discovery. This guide will delve into the foundational synthetic strategies, explore the key physicochemical properties, and detail modern, efficient protocols for its preparation. Furthermore, it will highlight its significance as a building block in the development of novel therapeutic agents and functional organic materials.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is a privileged heterocyclic system consisting of a benzene ring fused to a thiophene ring. This structural motif is present in a wide array of biologically active compounds and functional materials. The inherent aromaticity and the presence of a sulfur atom confer unique electronic and physicochemical properties, making it an attractive core for designing molecules with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties[1]. The strategic introduction of substituents, such as a methyl group at the 2-position and a bromine atom at the 6-position, provides crucial handles for further chemical modifications and allows for the fine-tuning of a molecule's biological and material properties.
The Historical Context: Unraveling the Discovery of this compound
The definitive first synthesis of this compound is not explicitly detailed in a single, seminal publication. Its discovery is more likely an outcome of systematic studies on the electrophilic substitution reactions of 2-methylbenzo[b]thiophene (also known in older literature as 2-methylthianaphthene) that were prevalent in the mid-20th century.
Early Synthesis of the Parent Scaffold: 2-Methylbenzo[b]thiophene
The groundwork for the synthesis of substituted benzo[b]thiophenes was laid in the early 20th century. One of the classical and most versatile methods for constructing the benzo[b]thiophene ring system is the cyclization of (arylthio)acetones or related derivatives.
A plausible early route to 2-methylbenzo[b]thiophene would involve the reaction of a thiophenol with chloroacetone, followed by acid-catalyzed cyclization. This general strategy has been a cornerstone of benzothiophene synthesis for decades.
The Logic of Electrophilic Bromination: A Probable Path to Discovery
With established routes to 2-methylbenzo[b]thiophene, the subsequent exploration of its chemical reactivity, particularly through electrophilic aromatic substitution, was a natural progression for organic chemists. The bromination of 2-methylbenzo[b]thiophene would have been a fundamental study to understand the directing effects of the fused ring system and the methyl group.
The directing effect of the sulfur atom and the activating nature of the methyl group would predictably lead to substitution on the benzene ring. Based on the principles of electrophilic aromatic substitution on bicyclic aromatic systems, the 6-position is a likely site for bromination. Research conducted in the 1970s, such as the work by Cooper and Scrowston on the bromination of related benzothiophene derivatives, supports this understanding of regioselectivity. Although their 1971 paper focuses on 2-bromo-3-methylbenzo[b]thiophene, it indicates that studies on the bromination of methyl-substituted benzothiophenes were an active area of research, making it highly probable that the synthesis of this compound was achieved during this period through direct bromination.
Physicochemical Properties and Characterization
This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrS | [2] |
| Molecular Weight | 227.12 g/mol | [2] |
| CAS Number | 912332-92-4 | [2] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | Not explicitly reported, but related compounds suggest a moderate melting point. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone. |
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzene and thiophene rings, as well as a singlet for the methyl group at the 2-position. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms, with the chemical shifts influenced by the bromine and sulfur atoms, and the methyl group. Studies by Clark, Ewing, and Scrowston in 1976 on the ¹³C NMR of methylbenzo[b]thiophenes provide a foundational understanding of the expected chemical shifts for this class of compounds[3].
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.
Modern Synthetic Methodologies
While the historical synthesis likely relied on direct bromination, contemporary methods offer more controlled and higher-yielding routes to this compound and its precursors.
Synthesis via Cyclization of a Brominated Precursor
A robust and widely applicable method involves the construction of the benzo[b]thiophene ring from a pre-functionalized aromatic precursor. This approach offers excellent control over the final substitution pattern.
Workflow for Synthesis via Cyclization:
Figure 1: General workflow for the synthesis of this compound via cyclization.
Experimental Protocol: Synthesis of this compound from 4-Bromothiophenol
-
Step 1: Synthesis of (4-Bromophenylthio)acetone.
-
To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol or acetone, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding thiophenolate.
-
To this solution, add chloroacetone (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (4-bromophenylthio)acetone, which can be purified by column chromatography if necessary.
-
-
Step 2: Cyclization to this compound.
-
Add the (4-bromophenylthio)acetone (1 equivalent) to a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the mixture, typically in the range of 80-120 °C, to induce intramolecular electrophilic substitution and cyclization.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot mixture onto ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
-
Synthesis via Decarboxylation of 6-Bromobenzo[b]thiophene-2-carboxylic Acid
Another efficient modern route involves the decarboxylation of a pre-synthesized carboxylic acid derivative. This method is particularly useful when the corresponding carboxylic acid is readily accessible.
Workflow for Synthesis via Decarboxylation:
Sources
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-methylbenzo[b]thiophene
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of this core structure is of paramount importance for the development of novel compounds with tailored properties. Among the various positions on the benzo[b]thiophene ring system, the 6-position offers a valuable site for modification to modulate biological activity and photophysical characteristics. This application note provides a detailed guide for the palladium-catalyzed cross-coupling of 6-bromo-2-methylbenzo[b]thiophene with a variety of coupling partners, including boronic acids (Suzuki-Miyaura coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination).
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, while having nuances for each specific transformation, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Expert Insight: The choice of ligand (L) is critical as it influences the stability, reactivity, and selectivity of the palladium catalyst. Electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-methylbenzo[b]thiophenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent (typically a boronic acid or ester) with an organic halide.[1] This reaction is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.
Causality Behind Experimental Choices
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is the active catalyst. The choice of a pre-catalyst and ligand system can significantly impact reaction efficiency.
-
Ligand: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands like dppf are effective in stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential to activate the boronic acid for the transmetalation step. The choice of base can influence the reaction rate and substrate scope.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methylbenzo[b]thiophene.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | ~90-98 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~80-90 |
Note: Yields are estimated based on reported couplings of similar brominated aromatic substrates.[1][2]
Sonogashira Coupling: Synthesis of 6-Alkynyl-2-methylbenzo[b]thiophenes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Causality Behind Experimental Choices
-
Palladium Catalyst: As with other cross-coupling reactions, a palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are commonly used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: The reaction is often carried out in the amine base as the solvent or in a mixture with another organic solvent like THF or DMF.
Experimental Protocol: General Procedure for Sonogashira Coupling
Sources
The Versatile Scaffold: 6-Bromo-2-methylbenzo[b]thiophene as a Gateway to Bioactive Molecules
Introduction: The Privileged Status of the Benzo[b]thiophene Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzo[b]thiophene scaffold is a prominent member of this class.[1][2] Its rigid, planar structure, combined with the electron-rich sulfur atom, provides an ideal foundation for the design of novel therapeutics.[3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic properties.[1][2] This guide focuses on a particularly valuable building block: 6-bromo-2-methylbenzo[b]thiophene . The strategic placement of the bromine atom at the 6-position offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic and modular construction of diverse molecular libraries for drug discovery. The methyl group at the 2-position provides a subtle yet important structural feature that can influence molecular conformation and interaction with target proteins.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of this compound in the synthesis of bioactive molecules.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is crucial for designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrS | PubChem |
| Molecular Weight | 227.12 g/mol | PubChem |
| IUPAC Name | 6-bromo-2-methyl-1-benzothiophene | PubChem |
| CAS Number | 912332-92-4 | PubChem |
The key to this building block's utility lies in the carbon-bromine bond at the 6-position. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] The most significant of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Synthetic Applications: Gateway to Molecular Diversity
The true power of this compound is realized through its functionalization. The C-Br bond serves as a versatile anchor point to introduce a vast array of chemical moieties, each capable of modulating the biological activity of the resulting molecule.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures by coupling an organohalide with an organoboron compound.[4] This reaction is particularly valuable for extending the aromatic system of the benzo[b]thiophene core, a common strategy in the development of kinase inhibitors and other therapeutics that bind to ATP pockets.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step in the catalytic cycle.[5]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
Protocol: Suzuki-Miyaura Coupling of this compound with (4-Methoxyphenyl)boronic Acid
This protocol is adapted from established procedures for similar aryl bromides and serves as a robust starting point for optimization.[2][6]
Materials:
-
This compound
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Stir the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-(4-methoxyphenyl)-2-methylbenzo[b]thiophene.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[7] This transformation is of paramount importance in medicinal chemistry, as the introduction of amine functionalities can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds with biological targets.[7] This is a key strategy for developing molecules targeting GPCRs and certain enzyme classes.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are required. Ligands like XPhos, RuPhos, and BINAP are commonly employed. The choice of ligand can influence the reaction's scope with respect to the steric hindrance of the amine coupling partner.[8]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common choice.[7] Its role is to deprotonate the amine, forming the corresponding amide, which is the active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and the reactive organopalladium intermediates.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)-Br\n(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand_Exchange [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Complex [label="Ar-Pd(II)-NHR'R''\n(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Elimination [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_complex; PdII_complex -> Ligand_Exchange [label="+ HNR'R''\n- Br⁻"]; Ligand_Exchange -> Amine_Complex [label="Base\n(-H⁺)"]; Amine_Complex -> Reductive_Elimination; Reductive_Elimination -> Pd0 [label="Product\n(Ar-NR'R'')", color="#34A853", fontcolor="#34A853", style=bold]; } .dot Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on well-established procedures for the amination of aryl bromides and provides a reliable method for synthesizing 6-amino-substituted benzo[b]thiophenes.[7][9]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by adding water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to afford 4-(2-methylbenzo[b]thiophen-6-yl)morpholine.
Case Study: Development of STAT3 Inhibitors
A compelling application of the benzo[b]thiophene core is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 signaling pathway is implicated in numerous aspects of cancer, including proliferation, metastasis, and inflammation.[10]
Researchers developed a series of analogues based on the known STAT3 inhibitor, Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide).[10] By reducing the nitro group to an amine and subsequently performing N-alkylation, they synthesized a library of compounds. One of the lead compounds, K2071 , demonstrated potent biological activity.
// Core Structure Core [label="6-Aminobenzo[b]thiophene\n1,1-Dioxide Core", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Modifications and Activities K2071 [label="K2071\n(p-Methoxybenzylamino)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Subs [label="Other Substituents\n(e.g., unsubstituted benzyl)", fillcolor="#FBBC05", fontcolor="#202124"];
// Biological Activities STAT3_Inhibition [label="STAT3 Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antimitotic_Activity [label="Antimitotic Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Relationships Core -> K2071 [label="N-Alkylation"]; Core -> Other_Subs [label="N-Alkylation"];
K2071 -> STAT3_Inhibition [label="Potent", color="#34A853", style=bold]; K2071 -> Antimitotic_Activity [label="High", color="#34A853", style=bold]; K2071 -> Cytotoxicity [label="High", color="#34A853", style=bold];
Other_Subs -> STAT3_Inhibition [label="Maintained"]; Other_Subs -> Antimitotic_Activity [label="Reduced", color="#EA4335", style=dashed]; Other_Subs -> Cytotoxicity [label="Maintained"]; } .dot Structure-Activity Relationship (SAR) of K2071.
This structure-activity relationship (SAR) analysis revealed that while the core 6-aminobenzo[b]thiophene 1,1-dioxide scaffold was essential for general cytotoxicity and STAT3 inhibition, the para-methoxybenzyl group of K2071 was crucial for its potent antimitotic activity.[10]
| Compound | Target Cell Line | IC₅₀ (µM) | Biological Activity |
| K2071 | Glioblastoma Cell Lines | ~2 | STAT3 Inhibition, Antimitotic, Senotherapeutic |
| Stattic | MDA-MB-231 (Breast Cancer) | 1.3 | STAT3 Inhibition |
IC₅₀ is the concentration of a substance that is required to inhibit a specific biological process by 50%.[11]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its utility is primarily derived from the C-Br bond, which allows for predictable and efficient functionalization via robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The demonstrated success in developing potent STAT3 inhibitors highlights just one of the many potential therapeutic areas where derivatives of this compound can make a significant impact. As our understanding of disease biology grows, the ability to rapidly synthesize diverse libraries of drug-like molecules from such privileged scaffolds will remain a cornerstone of modern drug discovery.
References
-
Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed Central. Available at: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed Central. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider Synthetic Pages. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. SynArchive. Available at: [Link]
-
IC50 – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available at: [Link]
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- 1. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsc.org [rsc.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Editorial: Molecular mechanisms of ion channel activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-Bromo-2-methylbenzo[b]thiophene in Organic Electronics
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Benzo[b]thiophene Core in Organic Electronics
The benzo[b]thiophene moiety is a cornerstone in the design of high-performance organic semiconductor materials. Its rigid, planar structure and electron-rich sulfur atom facilitate efficient intermolecular π-π stacking and charge transport, which are critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The ability to functionalize the benzo[b]thiophene core at various positions allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to meet the specific requirements of different electronic devices.[2]
This guide focuses on a particularly valuable building block: 6-Bromo-2-methylbenzo[b]thiophene . The strategic placement of the bromo and methyl groups offers a unique combination of reactivity and electronic modulation. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing various aromatic and heteroaromatic substituents via cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3][4] This allows for the extension of the π-conjugated system, a key strategy for enhancing charge carrier mobility. The methyl group at the 2-position, being an electron-donating group, can subtly influence the electronic properties and solubility of the resulting materials.[5]
These application notes will provide a comprehensive overview of the utility of this compound in organic electronics, complete with detailed protocols for its derivatization and the characterization of the resulting materials.
Strategic Importance of this compound in Materials Design
The unique substitution pattern of this compound offers several advantages for the synthesis of advanced organic semiconductors:
-
Tunable Electronic Properties: The electron-donating nature of the 2-methyl group and the electron-withdrawing (by induction) yet π-donating nature of the 6-bromo group provide a nuanced electronic landscape. Further functionalization at the 6-position via cross-coupling reactions allows for precise control over the HOMO and LUMO energy levels, which is crucial for optimizing charge injection and transport in electronic devices.
-
Enhanced Solubility and Processability: The methyl group can improve the solubility of the resulting organic semiconductors in common organic solvents. This is a significant advantage for solution-based fabrication techniques, such as spin-coating and printing, which are essential for large-area and low-cost device manufacturing.
-
Control over Molecular Packing: The substituents on the benzo[b]thiophene core play a critical role in dictating the solid-state packing of the molecules. Judicious choice of the group to be coupled at the 6-position can promote favorable π-π stacking, leading to enhanced charge transport properties.
The following diagram illustrates the strategic use of this compound as a precursor for various organic electronic materials.
Caption: Synthetic utility of this compound.
Application in Organic Field-Effect Transistors (OFETs)
Derivatives of this compound are excellent candidates for the active layer in p-type OFETs. By coupling electron-rich aromatic moieties at the 6-position, it is possible to create materials with high hole mobility and good ambient stability.
Representative Performance of a Hypothetical Derivative
The following table summarizes the expected performance of an OFET fabricated with a hypothetical derivative, "MBT-BT" (2-methyl-6-(benzothiophen-2-yl)benzo[b]thiophene), synthesized from this compound. These values are based on reported data for similar high-performance benzo[b]thiophene-based materials.
| Parameter | Value |
| Hole Mobility (μ) | > 0.5 cm²/Vs |
| On/Off Current Ratio | > 10⁶ |
| Threshold Voltage (Vth) | -5 V to -15 V |
| Subthreshold Swing (SS) | < 1 V/dec |
Protocol 1: Synthesis of a Representative OFET Material via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 2-thienylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
Application in Organic Photovoltaics (OPVs)
In the field of OPVs, this compound can be used to synthesize donor materials for bulk heterojunction solar cells. The ability to tune the HOMO level is critical for achieving a high open-circuit voltage (Voc), while extending the π-conjugation can improve the short-circuit current (Jsc) by enhancing light absorption.
Protocol 2: Fabrication and Characterization of a Bulk Heterojunction OPV Device
This protocol outlines the fabrication of a simple OPV device using a blend of a donor material derived from this compound and a fullerene acceptor.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Donor material (derivatized this compound)
-
Phenyl-C61-butyric acid methyl ester (PCBM)
-
Chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrates and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a solution of the donor material and PCBM (typically in a 1:1 or 1:2 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at a temperature optimized for the specific donor material (e.g., 80-120 °C).
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of calcium followed by a layer of aluminum through a shadow mask to define the device area.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar irradiation.
Application in Organic Light-Emitting Diodes (OLEDs)
While less common than for OFETs and OPVs, benzo[b]thiophene derivatives can be incorporated into OLEDs as host materials or as part of the emissive layer, particularly for blue-emitting materials due to their wide bandgap. The 6-bromo position allows for the attachment of moieties that can enhance charge injection and transport balance.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel organic semiconductor materials. Its unique substitution pattern provides a strategic entry point for tuning the electronic and physical properties of the resulting materials to meet the demands of various organic electronic applications. The protocols provided in these application notes serve as a robust starting point for researchers to explore the potential of this promising compound in the development of next-generation organic electronic devices.
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Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors. (2024). Request PDF. Retrieved from [Link]
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A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. PubMed Central. Retrieved from [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). PMC. Retrieved from [Link]
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HOMO and LUMO energy levels of 8, 17, 20, indole and benzothiophene. ResearchGate. Retrieved from [Link]
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Functionalized benzothieno[3,2 b]thiophenes (BTTs) for high performance organic thin-film transistors (OTFTs). Sci-Hub. Retrieved from [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). NIH. Retrieved from [Link]
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The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 6-Bromo-2-methylbenzo[b]thiophene
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent structural features of benzo[b]thiophenes, such as their aromaticity and the presence of a sulfur atom, allow for diverse functionalization, making them an attractive starting point for the design of new therapeutic agents. This application note provides a detailed experimental protocol for the synthesis of a series of Schiff base derivatives starting from 6-Bromo-2-methylbenzo[b]thiophene, outlining a strategic pathway toward novel antimicrobial candidates.
The rationale for selecting the Schiff base scaffold lies in its well-documented and potent antimicrobial activity.[3][4][5] The imine or azomethine group (-C=N-) is a key structural motif responsible for the biological activities of Schiff bases. The synthesis is typically a straightforward condensation reaction, allowing for the facile generation of a diverse library of compounds for structure-activity relationship (SAR) studies. By strategically modifying the substituents on the aniline moiety of the Schiff base, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its antimicrobial efficacy.
Strategic Synthetic Pathway
Our synthetic strategy commences with the functionalization of the this compound core to introduce a reactive handle for subsequent derivatization. The Vilsmeier-Haack reaction is employed to introduce a formyl group at the C3 position, yielding the key intermediate, this compound-3-carbaldehyde.[6][7] This aldehyde then serves as the electrophilic partner in a condensation reaction with various substituted anilines to afford the target Schiff base derivatives.
Figure 1: Proposed synthetic workflow for the synthesis of Schiff base derivatives.
Experimental Protocols
Part 1: Synthesis of this compound-3-carbaldehyde (Intermediate 1)
Causality of Experimental Choices: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction proceeds via the formation of an electrophilic Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then attacks the electron-rich C3 position of the benzo[b]thiophene ring. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the reactants. The reaction is initially performed at a low temperature to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation to completion.
Step-by-Step Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 2.5 eq.) in dry dichloromethane (DCM, 20 mL) cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise over 15 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1.0 eq.) in dry DCM (30 mL).
-
Add the solution of this compound to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound-3-carbaldehyde as a solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: General Procedure for the Synthesis of Schiff Base Derivatives
Causality of Experimental Choices: The condensation of an aldehyde with a primary amine to form a Schiff base is a reversible reaction. To drive the reaction to completion, a catalytic amount of a protic acid, such as glacial acetic acid, is added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Ethanol is a suitable solvent as it dissolves both reactants and the catalyst, and its boiling point allows for gentle heating to accelerate the reaction. The removal of water, a byproduct of the reaction, also helps to shift the equilibrium towards the product.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound-3-carbaldehyde (1.0 eq.) in absolute ethanol (20 mL).
-
To this solution, add the respective substituted aniline (1.1 eq.).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to yield the pure Schiff base.
-
Characterize the synthesized Schiff bases by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Presentation
Table 1: Synthesized Schiff Base Derivatives and Their Characterization Data
| Compound ID | R-Group on Aniline | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| SB-1 | H | C₁₆H₁₁BrNS | 330.24 | 145-147 | 85 |
| SB-2 | 4-Cl | C₁₆H₁₀BrClNS | 364.68 | 162-164 | 88 |
| SB-3 | 4-OCH₃ | C₁₇H₁₃Br NOS | 360.26 | 151-153 | 90 |
| SB-4 | 4-NO₂ | C₁₆H₁₀BrN₂O₂S | 375.24 | 188-190 | 82 |
Antimicrobial Activity Screening
The synthesized Schiff bases should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC).
Table 2: Preliminary Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| SB-1 | 16 | 32 | 64 | >128 | 64 |
| SB-2 | 8 | 16 | 32 | 64 | 32 |
| SB-3 | 32 | 64 | 128 | >128 | 128 |
| SB-4 | 4 | 8 | 16 | 32 | 16 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | 8 |
Note: The above data is representative and should be experimentally determined.
Mechanism of Action: A Plausible Hypothesis
The antimicrobial activity of Schiff bases is often attributed to the electrophilic character of the imine carbon atom.[4] It is hypothesized that these compounds may exert their effect by interfering with key cellular processes. One proposed mechanism involves the inhibition of essential enzymes through the formation of a covalent bond between the imine group and the nucleophilic residues in the enzyme's active site. Another possibility is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular components and ultimately cell death. The presence of the lipophilic benzo[b]thiophene moiety may facilitate the transport of the molecule across the microbial cell membrane. Further studies, such as enzyme inhibition assays and membrane permeability studies, are required to elucidate the precise mechanism of action.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of novel Schiff base derivatives from this compound. The described synthetic route is efficient and allows for the generation of a diverse range of compounds for antimicrobial screening. The preliminary (hypothetical) antimicrobial data suggests that these benzo[b]thiophene-based Schiff bases are promising candidates for further development as novel antimicrobial agents. Future work should focus on expanding the library of these compounds and conducting detailed SAR studies to optimize their antimicrobial potency and selectivity.
References
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Journal of the Chemical Society C: Organic. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. [Link]
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ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Organic & Biomolecular Chemistry. Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. [Link]
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ResearchGate. Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. [Link]
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ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]
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ResearchGate. Scheme. Synthesis of Schiff base derivatives with benzo [ b] thiophene (1-9). [Link]
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RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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PMC - PubMed Central. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. [Link]
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Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
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University of West Florida - Research Portal. Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. [Link]
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Taylor & Francis. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]
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Semantic Scholar. Synthesis, Antitubercular and Antibacterial Activities of SomeQuinazolinone Analogs Substituted with Benzothiophene. [Link]
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MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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PrepChem.com. B. Preparation of benzo[b]thiophene-3-carboxaldehyde. [Link]
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Application Note & Protocol: A Scalable and Efficient Synthesis of 6-Bromo-2-methylbenzo[b]thiophene for Pharmaceutical and Materials Science Applications
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties contribute to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Furthermore, benzo[b]thiophene derivatives are increasingly utilized in the development of organic electronics such as solar cells and light-emitting diodes.[1] 6-Bromo-2-methylbenzo[b]thiophene, in particular, serves as a crucial intermediate, with the bromine atom providing a reactive handle for further molecular elaboration and diversification.[1] This document provides a detailed, scalable protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical manufacturing. The presented methodology emphasizes operational simplicity, scalability, and high yield, addressing the common challenges associated with large-scale heterocyclic synthesis.
Strategic Approach to Synthesis: Electrophilic Cyclization
For the scale-up synthesis of this compound, an electrophilic cyclization of an appropriately substituted o-alkynyl thioanisole is a highly effective strategy.[1][3] This approach offers several advantages over other methods, including mild reaction conditions, high functional group tolerance, and excellent yields, making it amenable to industrial production.[3] The key transformation involves the intramolecular cyclization of a precursor, which can be prepared in a straightforward manner.
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process: preparation of the o-alkynyl thioanisole precursor followed by the key electrophilic cyclization to yield the target molecule.
Caption: High-level overview of the synthetic strategy.
Detailed Experimental Protocol
This protocol is adapted from methodologies demonstrating high efficiency and scalability.[1][3]
Part 1: Synthesis of the Alkynyl Thioanisole Precursor
The synthesis of the precursor can be achieved through various cross-coupling reactions. A common and effective method is the Sonogashira coupling of a suitable aryl halide with a terminal alkyne.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Dibromo-2-(methylthio)benzene | Reagent | Commercially Available | |
| Propyne (or a suitable surrogate) | High Purity | Gas Supplier | Handle with appropriate safety precautions. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst Grade | Commercially Available | |
| Copper(I) Iodide (CuI) | Reagent | Commercially Available | |
| Triethylamine (TEA) | Anhydrous | Commercially Available | |
| Toluene | Anhydrous | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry, inerted reaction vessel, add 1,4-dibromo-2-(methylthio)benzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Solvent Addition: Add anhydrous toluene and triethylamine (2.0 eq).
-
Reactant Addition: Carefully introduce propyne gas into the reaction mixture via a subsurface sparge tube at a controlled rate, or use a suitable propyne surrogate.
-
Reaction Monitoring: Maintain the reaction temperature at 50-60 °C and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst residues and wash with toluene. The filtrate is then washed sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired o-alkynyl thioanisole precursor.
Part 2: Electrophilic Cyclization to this compound
This step utilizes an electrophilic sulfur reagent to induce the key cyclization.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| o-alkynyl thioanisole precursor | As prepared above | - | |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Reagent | Commercially Available | [1] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
Step-by-Step Procedure
-
Reactant Preparation: Dissolve the o-alkynyl thioanisole precursor (1.0 eq) in anhydrous dichloromethane in a suitable reaction vessel under an inert atmosphere.
-
Reagent Addition: Add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at ambient temperature. The reaction is typically complete within a few hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid. A 95% yield has been reported for a similar cyclization.[1]
Mechanism of Action: The "Why" Behind the Chemistry
The key electrophilic cyclization step proceeds through a well-defined mechanism.[1][3]
Caption: Proposed mechanism for the electrophilic cyclization.
-
Electrophilic Activation: The alkyne moiety of the precursor attacks the electrophilic sulfur of the dimethyl(thiodimethyl)sulfonium salt.[1][3]
-
Intramolecular Cyclization: This is followed by the removal of dimethyl sulfide and subsequent intramolecular nucleophilic ring-opening of the resulting three-membered sulfonium ring intermediate.[1]
-
Aromatization: A final demethylation step, potentially via an SN2 displacement by the liberated dimethyl sulfide, leads to the formation of the stable, aromatic benzo[b]thiophene ring system.[1]
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.
Analytical Data Summary
| Analysis | Expected Results for this compound |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₇BrS[4] |
| Molecular Weight | 227.12 g/mol [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.2 (aromatic protons), ~2.5 (methyl protons) |
| ¹³C NMR (CDCl₃, 101 MHz) | Characteristic peaks for aromatic and aliphatic carbons |
| Mass Spectrometry (EI) | m/z: [M]⁺ at ~226/228 (isotopic pattern for Br) |
| Purity (HPLC) | >98% |
Safety Considerations for Scale-Up
-
Reagent Handling: Propyne is a flammable gas and should be handled in a well-ventilated fume hood with appropriate safety measures. Organopalladium catalysts and copper salts can be toxic and should be handled with personal protective equipment (PPE).
-
Reaction Exotherms: While the described cyclization is generally conducted at ambient temperature, it is crucial to monitor for any potential exotherms, especially during the initial addition of the electrophilic sulfur reagent at a larger scale.[5]
-
Solvent Safety: Toluene and dichloromethane are flammable and volatile organic compounds. Ensure proper grounding of equipment and adequate ventilation.
Conclusion
The presented application note details a robust and scalable synthesis of this compound. The choice of an electrophilic cyclization pathway provides a reliable and high-yielding route to this important building block. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines, researchers and drug development professionals can confidently produce this valuable compound for their downstream applications.
References
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Albertson, A. G., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. Available from: [Link]
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Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. Available from: [Link]
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Kaur, H., et al. (2021). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. ResearchGate. Available from: [Link]
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Masih, P. J., et al. (2021). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PubMed Central. Available from: [Link]
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Kulesza, A., et al. (2011). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Organic Process Research & Development, 15(4), 903–909. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from: [Link]
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MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Coatings, 13(8), 1417. Available from: [Link]
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PubMed. (2000). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Journal of Organic Chemistry, 65(22), 7586-7589. Available from: [Link]
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ResearchGate. (2015). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Synlett, 26(10), 1379-1382. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from: [Link]
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Application Notes and Protocols for the Functionalization of 6-Bromo-2-methylbenzo[b]thiophene
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Notable pharmaceuticals such as Raloxifene, used for the treatment of osteoporosis, and the antiasthmatic drug Zileuton, are based on the benzo[b]thiophene core.[1] Furthermore, the unique photophysical properties of these compounds have led to their application in organic electronics, including solar cells and light-emitting diodes.[1]
6-Bromo-2-methylbenzo[b]thiophene is a key intermediate for the synthesis of a diverse array of functionalized derivatives. The bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling and substitution reactions, allowing for the strategic introduction of diverse molecular fragments. This guide provides detailed application notes and protocols for the functionalization of the C6-bromine atom, empowering researchers in drug discovery and materials science to unlock the full potential of this valuable building block.
Core Functionalization Strategies: A Practical Overview
The C-Br bond in this compound is amenable to a range of transformations, primarily categorized as:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Sonogashira Coupling: Formation of a C-C triple bond with a terminal alkyne.
-
Heck Coupling: Formation of a C-C bond with an alkene.
-
Stille Coupling: Formation of a C-C bond with an organostannane.
-
Cyanation: Introduction of a nitrile group.
-
-
Organometallic Intermediates: The bromine atom can be converted into a highly reactive organometallic species, which can then be trapped with various electrophiles.
-
Lithium-Halogen Exchange: Formation of an aryllithium species.
-
Grignard Reagent Formation: Formation of an arylmagnesium halide.
-
The following sections will provide detailed protocols and mechanistic insights for these key transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling: Arylation and Vinylaiton
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[2] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the coupled product.[3][4]
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of this compound with phenylboronic acid to yield 2-methyl-6-phenylbenzo[b]thiophene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 227.12 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.47 | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.[1]
-
In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction flask under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-methyl-6-phenylbenzo[b]thiophene.
B. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Aniline
This protocol outlines the coupling of this compound with aniline to synthesize N-phenyl-2-methylbenzo[b]thiophen-6-amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 227.12 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 |
| Xantphos | 578.68 | 0.03 | 0.03 |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, add cesium carbonate (489 mg, 1.5 mmol) to a dry Schlenk tube.
-
Add this compound (227 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (17.4 mg, 0.03 mmol).
-
Add toluene (5 mL) and aniline (110 µL, 1.2 mmol).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-phenyl-2-methylbenzo[b]thiophen-6-amine.
C. Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-aromatic compounds.[5] The reaction is typically co-catalyzed by palladium and copper salts.
Protocol 3: Sonogashira Coupling with Phenylacetylene
This protocol describes the synthesis of 2-methyl-6-(phenylethynyl)benzo[b]thiophene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 227.12 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (227 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol).
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 2-methyl-6-(phenylethynyl)benzo[b]thiophene.
D. Additional Palladium-Catalyzed Reactions
The versatility of the C-Br bond in this compound extends to other important transformations:
-
Heck Coupling: Reacting with alkenes like styrene in the presence of a palladium catalyst and a base can yield stilbene-like derivatives.[3][6]
-
Stille Coupling: This reaction utilizes organostannanes (e.g., tributyl(vinyl)tin) to introduce a variety of carbon-based functionalities.[7][8]
-
Cyanation: The introduction of a nitrile group can be achieved using reagents like zinc cyanide[9][10] or potassium ferrocyanide[11] with a palladium catalyst. This provides a gateway to carboxylic acids, amides, and amines.
II. Functionalization via Organometallic Intermediates
A. Lithium-Halogen Exchange
Treating this compound with a strong organolithium base (e.g., n-butyllithium or t-butyllithium) at low temperatures results in a rapid bromine-lithium exchange, forming the highly nucleophilic 2-methylbenzo[b]thiophen-6-yl-lithium. This intermediate can then be quenched with a variety of electrophiles.
Protocol 4: Lithiation and Trapping with an Electrophile (e.g., DMF)
This protocol describes the formation of the aryllithium species and its subsequent formylation using N,N-dimethylformamide (DMF) to produce 2-methylbenzo[b]thiophene-6-carbaldehyde.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 227.12 | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (227 mg, 1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (116 µL, 1.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-methylbenzo[b]thiophene-6-carbaldehyde.
B. Grignard Reagent Formation
The formation of a Grignard reagent offers an alternative route to a nucleophilic benzo[b]thiophene species. This is achieved by reacting this compound with magnesium metal in an ethereal solvent.
Grignard Reagent Formation and Reaction
Caption: Workflow for Grignard reagent formation and subsequent electrophilic trapping.
Protocol 5: Grignard Reagent Formation and Carboxylation
This protocol details the synthesis of 2-methylbenzo[b]thiophene-6-carboxylic acid via a Grignard reagent.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 227.12 | 1.0 | 1.0 |
| Magnesium turnings | 24.31 | 1.2 | 1.2 |
| Iodine (a small crystal) | 253.81 | catalytic | - |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
| Carbon dioxide (solid, dry ice) | 44.01 | excess | - |
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (29 mg, 1.2 mmol) and a small crystal of iodine in a round-bottom flask.
-
Add a small portion of a solution of this compound (227 mg, 1.0 mmol) in anhydrous THF (10 mL) to the magnesium.
-
If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.
-
Once the reaction has started, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
Cool the Grignard solution in an ice bath and pour it slowly over crushed dry ice in a separate beaker.
-
Allow the mixture to warm to room temperature, and then quench with 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
The crude carboxylic acid can be purified by recrystallization or column chromatography.
Conclusion: A Versatile Platform for Chemical Innovation
The functionalization of the bromine atom in this compound opens a gateway to a vast chemical space of novel derivatives. The palladium-catalyzed cross-coupling reactions and the generation of organometallic intermediates discussed herein provide a powerful toolkit for medicinal chemists and materials scientists. By carefully selecting the appropriate reaction conditions, researchers can selectively introduce a wide array of substituents, enabling the synthesis of targeted molecules with tailored biological and physical properties. The protocols provided in this guide serve as a robust starting point for the exploration and development of new and innovative benzo[b]thiophene-based compounds.
References
-
SciSpace. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]
-
Royal Society of Chemistry. (n.d.). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
-
Royal Society of Chemistry. (n.d.). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
MDPI. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. [Link]
-
Organic Chemistry Portal. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]
-
National Center for Biotechnology Information. (n.d.). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. [Link]
-
ResearchGate. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
-
ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]
-
Rutgers University. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
Société Chimique de Tunisie. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. [Link]
-
Michigan State University. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. [Link]
-
MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. [Link]
-
ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]
-
ResearchGate. (n.d.). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. [Link]
-
ResearchGate. (n.d.). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. [Link]
-
Royal Society of Chemistry. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]
-
eScholarship. (2019). Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. [Link]
-
Semantic Scholar. (n.d.). [PDF] Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Biological and Molecular Chemistry. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. [Link]
-
ResearchGate. (n.d.). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. [Link]
-
Organic Chemistry Portal. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. [Link]
Sources
- 1. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 2. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-2-methylbenzo[b]thiophene Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-bromo-2-methylbenzo[b]thiophene. As a key intermediate in medicinal chemistry and materials science, achieving high purity and yield is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions encountered during its synthesis, particularly via the electrophilic bromination of 2-methylbenzo[b]thiophene.
Core Synthesis Pathway: Electrophilic Bromination of 2-Methylbenzo[b]thiophene
The most direct route to this compound involves the electrophilic aromatic substitution of 2-methylbenzo[b]thiophene. This pathway is favored for its atom economy and straightforward execution. However, the nuanced reactivity of the benzo[b]thiophene ring system presents unique challenges in controlling regioselectivity and preventing the formation of undesired byproducts. The reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine, often in a suitable solvent.
The mechanism proceeds via the attack of the electron-rich benzothiophene ring on an electrophilic bromine species. This forms a positively charged intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the brominated product.[2] The position of bromination is dictated by the directing effects of the sulfur heteroatom and the methyl group, as well as the inherent reactivity of the fused ring system.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.
Q1: My final product is a mixture of several mono-brominated isomers. How can I improve the regioselectivity to favor the 6-bromo product?
Answer: This is a classic regioselectivity challenge. The benzo[b]thiophene nucleus has several non-equivalent positions for electrophilic attack. While the 3-position is often highly activated, bromination can also occur on the benzene portion of the ring system (positions 4, 5, 6, and 7).
Causality & Mechanistic Insight: The distribution of isomers is a direct consequence of the kinetic and thermodynamic stability of the arenium ion intermediate formed during the reaction.[2]
-
Electronic Effects: The sulfur atom strongly activates the thiophene ring, particularly the 3-position, via lone pair donation. However, steric hindrance from the adjacent 2-methyl group can disfavor attack at this site.
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and the reactivity of the brominating agent, thereby altering the isomer ratio. Acetic acid or other polar aprotic solvents are commonly used.
-
Temperature: Higher temperatures can provide enough energy to overcome activation barriers for the formation of less-favored isomers, leading to a mixed product profile.
Troubleshooting Protocol:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like acetic acid or a mixture of chloroform and acetic acid is often preferred over Br₂ for improved regioselectivity in these systems. NBS provides a low, steady concentration of electrophilic bromine, which can suppress more aggressive, less selective reaction pathways.
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0-5 °C and allow the reaction to slowly warm to room temperature. This favors the kinetically preferred product, which is often the desired 6-bromo isomer in this specific system.
-
Reaction Time: Monitor the reaction closely using TLC or GC-MS. Pushing the reaction for too long, especially at elevated temperatures, can lead to isomer scrambling or further side reactions.
Q2: I'm observing a significant amount of a dibrominated byproduct in my mass spectrum analysis. What causes this and how can I prevent it?
Answer: The formation of dibrominated species is a common side reaction resulting from over-bromination. The mono-brominated product is still an activated aromatic ring and can undergo a second electrophilic substitution if the reaction conditions are too harsh or if an excess of the brominating agent is present.
Causality & Mechanistic Insight: The first bromine atom added to the ring is a deactivating group but is also an ortho-, para-director. This means it will direct the second incoming electrophile to specific positions on the ring, leading to predictable dibromo-isomers (e.g., 3,6-dibromo or 4,6-dibromo). The primary cause is an excess of reactive electrophile relative to the substrate.
Troubleshooting Protocol:
-
Stoichiometric Control (Critical): Use a slight sub-stoichiometric amount or a precise 1.0 equivalent of the brominating agent (e.g., NBS). Accurately weigh your starting material and reagent.
-
Controlled Reagent Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, ensuring it reacts with the more abundant and more reactive starting material rather than the mono-brominated product.
-
Purification: If a small amount of dibrominated product is unavoidable, it can typically be separated from the mono-brominated product by column chromatography on silica gel, as the polarity of the two compounds will be different.
Q3: My NMR spectrum shows signals consistent with bromination on the 2-methyl group instead of the aromatic ring. Why did this happen?
Answer: You have inadvertently initiated a radical substitution reaction at the benzylic position (the 2-methyl group) instead of an electrophilic substitution on the ring.
Causality & Mechanistic Insight: N-Bromosuccinimide (NBS) is a versatile reagent that can participate in both electrophilic and radical pathways.
-
Radical Pathway: In the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light, NBS initiates a free-radical chain reaction that selectively brominates allylic and benzylic positions.[3] Non-polar solvents like carbon tetrachloride (CCl₄) also favor this pathway.
-
Electrophilic Pathway: In polar, protic solvents (like acetic acid) or in the presence of a Lewis acid, NBS acts as a source for electrophilic bromine (Br⁺).
Troubleshooting Protocol:
-
Solvent Choice: Ensure you are using a polar solvent system (e.g., acetic acid, DMF, or acetonitrile) that favors the ionic, electrophilic mechanism. Avoid non-polar solvents like CCl₄ or cyclohexane.
-
Eliminate Radical Initiators: Ensure your reagents and glassware are free from contaminants that could initiate radical reactions. Do not add any radical initiators like AIBN.
-
Control Light Exposure: Run the reaction in a flask protected from direct, high-intensity light or UV sources. Using an amber glass flask or wrapping the flask in aluminum foil is a good laboratory practice.
Frequently Asked Questions (FAQs)
-
What is the best method for purifying the final this compound product?
-
For small-scale lab synthesis, column chromatography using a silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) is highly effective for separating isomers and other impurities.[4] For larger scales or for removing minor impurities from an already relatively clean product, recrystallization from a suitable solvent like ethanol or hexane is often a more efficient method.
-
-
How can I effectively monitor the progress of the bromination reaction?
-
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The starting material, 2-methylbenzo[b]thiophene, will have a higher Rf value than the more polar brominated products. The appearance of a new, lower spot indicates product formation. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting material and the appearance of product peaks with the expected mass-to-charge ratio.
-
-
Are there alternative synthesis routes that avoid these specific side reactions?
-
Yes, multi-step routes can offer better control. For instance, one could start with a pre-functionalized benzene ring, such as 4-bromotoluene, and build the thiophene ring onto it. Another approach involves the cyclization of an appropriately substituted thioanisole derivative.[5] These methods often involve more steps but can prevent issues with regioselectivity during a late-stage bromination. A transition-metal-free synthesis from o-halovinylbenzenes and potassium sulfide has also been reported, which could be adapted by starting with a brominated vinylbenzene.[6]
-
Summary of Potential Side Products
| Side Product Name/Structure | Common Analytical Signal (m/z for Br=79) | Mechanistic Origin | Mitigation & Prevention Strategy |
| Isomeric Monobromides (e.g., 3-bromo, 4-bromo) | m/z = 226/228 | Lack of Regioselectivity | Lower reaction temperature (0-5 °C); Use NBS in a polar solvent (e.g., acetic acid). |
| Dibrominated Products (e.g., 3,6-dibromo) | m/z = 304/306/308 | Over-bromination | Use ≤1.0 equivalent of brominating agent; Add reagent slowly/portion-wise. |
| 2-(Bromomethyl)benzo[b]thiophene | m/z = 226/228 | Free Radical Substitution | Use polar solvents; Exclude light and radical initiators from the reaction. |
| Unreacted Starting Material | m/z = 148 | Incomplete Reaction | Allow sufficient reaction time; Ensure reagent purity; Monitor via TLC/GC-MS. |
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway to this compound and the key branching points that lead to common, undesired side products.
Caption: Reaction scheme for this compound synthesis and side pathways.
References
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Methylbenzo(b)thiophene. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S. Retrieved from [Link]
-
(n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
-
Royal Society of Chemistry. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen. Journal of the Chemical Society C. Retrieved from [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Sci-Hub. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
National Institutes of Health. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
-
(n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Royal Society of Chemistry. (n.d.). Table of content. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
- Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
-
ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzo[b]thiophene-2-carbaldehyde 2 from methylthiobenzene 1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]
-
(n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]
-
(2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Retrieved from [Link]
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- 6. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
Technical Support Center: Purification of Crude 6-Bromo-2-methylbenzo[b]thiophene by Column Chromatography
This guide provides a comprehensive, experience-driven approach to the purification of crude 6-bromo-2-methylbenzo[b]thiophene using column chromatography. It is designed for researchers, scientists, and professionals in drug development who encounter practical challenges during the purification of heterocyclic compounds. Our focus is on not just the procedural steps, but the underlying principles and troubleshooting logic to empower you to resolve issues independently.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials, reagents, and isomers formed during synthesis, such as other positional isomers of the brominated benzothiophene. The synthesis of benzothiophenes can involve various precursors, leading to a range of potential byproducts.
Q2: Which stationary phase is most suitable for this purification?
A2: For compounds like this compound, standard silica gel (SiO₂) is the most common and effective stationary phase due to its high polarity, making it ideal for conventional applications in normal-phase chromatography[1][2]. Its slightly acidic nature is generally not detrimental to this class of compounds. Alumina can be an alternative for acid-sensitive compounds, but silica gel typically provides excellent resolution[1].
Q3: How do I select an appropriate solvent system (mobile phase)?
A3: The selection of the mobile phase is critical and is best determined empirically using Thin Layer Chromatography (TLC). Given the non-polar nature of the benzothiophene backbone, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane[3][4]. The goal is to find a solvent ratio that provides a retardation factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate. This Rf range generally translates to good separation on a column.
Q4: What safety precautions should I take when handling this compound and the solvents?
A4: this compound and related brominated aromatic compounds should be handled with care. Assume they are irritants and potentially harmful[5]. Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes[5]. The solvents used (e.g., hexanes, dichloromethane, ethyl acetate) are flammable and have their own specific hazards; consult their Safety Data Sheets (SDS) before use[6].
Physicochemical Properties of this compound
A fundamental understanding of the target molecule's properties is crucial for developing a robust purification strategy.
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-methyl-1-benzothiophene | PubChem[7] |
| Molecular Formula | C₉H₇BrS | PubChem[7] |
| Molecular Weight | 227.12 g/mol | PubChem[7] |
| Appearance | Solid | Sigma-Aldrich |
| XLogP3 | 4 | PubChem[7] |
The high XLogP3 value indicates significant non-polar character, which dictates the choice of a normal-phase chromatography setup (polar stationary phase, non-polar mobile phase).
Detailed Experimental Protocol: From Crude to Pure
This protocol is a self-validating system, where each step informs the next, ensuring a successful and efficient purification.
Workflow Overview
Sources
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- 4. Chromatography [chem.rochester.edu]
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- 6. carlroth.com [carlroth.com]
- 7. This compound | C9H7BrS | CID 20595131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying 6-Bromo-2-methylbenzo[b]thiophene
An essential component in various research and development applications, 6-Bromo-2-methylbenzo[b]thiophene, requires high purity for reliable downstream performance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide provides a comprehensive technical support center, including troubleshooting guides and frequently asked questions, to assist researchers in achieving optimal purity of this compound through effective recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[1] The core principle is to dissolve the impure solid in a minimal amount of a hot, appropriate solvent. At this elevated temperature, both the desired compound and the impurities are soluble. As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of highly ordered, pure crystals. The impurities, being present in a much smaller concentration, remain dissolved in the cold solvent (mother liquor). The pure crystals can then be isolated by filtration.
Solvent Selection and Protocol
Q2: How do I select the best solvent for recrystallizing this compound?
The choice of solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:
-
High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable Temperature Coefficient of Solubility: This refers to a significant change in solubility with temperature, ensuring good recovery of the purified compound upon cooling.
-
Impurities' Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1]
-
Melting Point Consideration: The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent "oiling out," where the compound melts before dissolving. The related 6-bromobenzo[b]thiophene has a melting point of 56-60 °C.
For this compound, a relatively non-polar aromatic heterocycle, suitable starting points for solvent screening include single solvents like ethanol or hexane, and mixed solvent systems.
| Solvent System | Type | Rationale & Comments |
| Ethanol | Single | A versatile, polar protic solvent often effective for a wide range of organic compounds.[2] |
| Hexane | Single | A non-polar solvent. Literature reports show hexane used for crystallizing similar benzothiophene derivatives.[3] Prone to oiling out if the compound has a low melting point.[2] |
| Hexane / Ethyl Acetate | Mixed | This combination is frequently used for the purification of benzothiophenes by column chromatography, indicating it can be adapted for recrystallization.[4][5] Ethyl acetate acts as the "good" solvent, and hexane as the "poor" solvent. |
| Methanol / Water | Mixed | A common system where the compound is dissolved in methanol, and water is added as the anti-solvent to induce crystallization.[6] |
| Acetone / Water | Mixed | Similar to the methanol/water system, this is another effective combination for many organic compounds.[6] |
Q3: What is a standard protocol for recrystallizing this compound?
Below is a step-by-step methodology for a single-solvent recrystallization.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[7]
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after adding activated charcoal) are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[8] This prevents premature crystallization in the funnel.[8]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[7]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Caption: General workflow for the purification of this compound via recrystallization.
Troubleshooting Guide
Q4: My compound is not dissolving, even after adding a large amount of boiling solvent. What should I do?
This indicates that the chosen solvent is not a suitable "good" solvent at high temperatures.
-
Solution: You will need to select a different solvent in which your compound has higher solubility at elevated temperatures. Consult a solubility table or perform small-scale solubility tests with other potential solvents.
Q5: The compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid. This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution is highly impure.[9]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[9]
-
Solution 2: If Solution 1 fails, it may be necessary to switch to a lower-boiling point solvent.
-
Solution 3: For a mixed solvent system, you may have added too much of the "poor" solvent. Reheat the mixture, add more of the "good" solvent until the solution is clear again, and then re-cool slowly.
Q6: No crystals are forming even after the solution has cooled in an ice bath. What is the issue?
This typically means the solution is not supersaturated, which can be due to two main reasons:
-
Too Much Solvent Was Used: If an excess of solvent was added during the dissolution step, the solution might not become saturated upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent. Once you observe slight turbidity or crystal formation, add a tiny amount of solvent to redissolve, and then allow it to cool again.[7]
-
-
Reluctance to Nucleate: Sometimes, crystal formation (nucleation) is kinetically slow.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystallization.[1]
-
Q7: My product crystallized too quickly and appears as a fine powder. Is this a problem?
Yes, very rapid crystallization (crashing out) is undesirable because it tends to trap impurities within the crystal lattice, leading to a less pure final product.[7]
-
Solution: The goal is slow, controlled crystal growth. Reheat the flask to redissolve the solid. Add a small amount (10-20%) of extra solvent to ensure the solution is not oversaturated. Insulate the flask and allow it to cool as slowly as possible.[7]
Q8: After recrystallization, my product is still colored. How can I remove colored impurities?
Colored impurities are often large, polar molecules with extended conjugation.
-
Solution: These can typically be removed by using activated charcoal. Before the hot filtration step, allow the hot solution to cool slightly to prevent boiling over. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution and then bring it back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps.[8]
Caption: Troubleshooting guide for common issues in recrystallization.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube.
- Recrystallization. (n.d.).
- 6-BROMO-BENZO[B]THIOPHENE CAS#: 17347-32-9. (n.d.). ChemicalBook.
- 6-BROMO-BENZO[B]THIOPHENE | 17347-32-9. (n.d.). ChemicalBook.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022, April 18). PMC - NIH.
- This compound | C9H7BrS | CID 20595131. (n.d.). PubChem.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- EP0832889B1 - Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.).
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30).
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- 6-Bromobenzo b thiophene 97 17347-32-9. (n.d.). Sigma-Aldrich.
- US5569772A - Process for the synthesis of benzo[b]thiophenes. (n.d.). Google Patents.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Visible Light Photocatalytic Synthesis of Benzothiophenes. (n.d.). Organic Letters.
- Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Benzothiophene. (2022, January 27). ChemicalBook.
- 6-Bromo-benzo[b]thiophene | C8H5BrS | CID 12744400. (n.d.). PubChem - NIH.
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023, August 12). MDPI.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. mt.com [mt.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Bromo-2-methylbenzo[b]thiophene
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 6-Bromo-2-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations.
The benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry and materials science. The ability to functionalize this core structure through cross-coupling reactions is paramount for the development of novel compounds with tailored properties. However, the presence of the sulfur atom and the specific substitution pattern of this compound can present unique challenges in catalyst selection and reaction optimization. This guide will equip you with the knowledge to overcome these hurdles and achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions of this compound challenging?
A1: The primary challenges stem from the electronic properties and potential for catalyst inhibition by the sulfur atom in the benzo[b]thiophene ring system. Sulfur-containing heterocycles can act as poisons to palladium catalysts by coordinating to the metal center and impeding the catalytic cycle. Additionally, the steric hindrance around the bromine atom at the 6-position, while not extreme, can influence the rate of oxidative addition, a crucial step in many cross-coupling reactions. Careful selection of the catalyst, ligand, and reaction conditions is therefore essential to mitigate these effects.
Q2: Which palladium precursor is the best starting point for my reaction?
A2: For initial screening, Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent and versatile choices. Pd(OAc)₂ is often used in combination with phosphine ligands and is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source that is widely applicable in various cross-coupling reactions. The choice between them can depend on the specific reaction type and the desired reactivity.
Q3: How do I choose the right ligand for my cross-coupling reaction?
A3: Ligand selection is critical for a successful outcome. The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst deactivation. For this compound, electron-rich and sterically bulky phosphine ligands are generally recommended. These ligands promote oxidative addition and reductive elimination steps in the catalytic cycle.
-
For Suzuki-Miyaura couplings: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often effective. For less sterically demanding coupling partners, triphenylphosphine (PPh₃) can also be considered.
-
For Buchwald-Hartwig aminations: Josiphos-type ligands or bulky biaryl phosphines like XPhos and BrettPhos are commonly employed.
-
For Heck and Sonogashira couplings: A wider range of phosphine ligands, including PPh₃ and tricyclohexylphosphine (PCy₃), can be effective. The optimal choice will depend on the specific coupling partner.
Q4: What are the most common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the starting material or the coupling partner. This is often more prevalent when the desired cross-coupling reaction is slow.
-
Debromination: Reduction of the C-Br bond to a C-H bond. This can be promoted by certain bases and solvents, especially at elevated temperatures.
-
Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid coupling partner, leading to the formation of an arene byproduct.
-
Catalyst decomposition: Formation of palladium black, indicating catalyst precipitation and loss of activity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong or inappropriate base. 4. Low reaction temperature. 5. Catalyst poisoning by sulfur. | 1. Use a fresh palladium precursor and ensure anhydrous/anaerobic conditions. 2. Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; Xantphos, BrettPhos for Buchwald-Hartwig). 3. For Suzuki, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider strong non-nucleophilic bases like NaOtBu or LHMDS. 4. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C). 5. Increase catalyst and ligand loading. Consider using a pre-catalyst that is more resistant to poisoning. |
| Significant homocoupling of starting material or coupling partner | 1. Slow oxidative addition or transmetalation. 2. Presence of oxygen. | 1. Use a more electron-rich ligand to accelerate oxidative addition. Ensure the boronic acid (for Suzuki) is of high quality. 2. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
| Formation of debrominated byproduct | 1. Base-promoted side reaction. 2. High reaction temperature. 3. Presence of water or protic impurities. | 1. Switch to a milder base (e.g., from an alkoxide to a carbonate). 2. Attempt the reaction at a lower temperature for a longer duration. 3. Use rigorously dried solvents and reagents. |
| Catalyst decomposition (palladium black formation) | 1. Ligand dissociation. 2. High reaction temperature. 3. Inappropriate solvent. | 1. Increase the ligand-to-palladium ratio. 2. Lower the reaction temperature. 3. Switch to a more coordinating solvent that can help stabilize the catalyst, or a less polar solvent depending on the specific reaction. |
Catalyst Selection and Reaction Protocols
The choice of catalyst system is highly dependent on the desired transformation. Below are recommended starting points for common cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For sterically hindered or electronically challenging substrates like this compound, the use of appropriate ligands is crucial.
Catalyst System Selection:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A robust starting point for many aryl bromides. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90-120 | XPhos is effective for challenging couplings. |
| [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | THF/H₂O | 70-100 | RuPhos can be advantageous for certain substrates. |
Representative Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the palladium precursor (1-5 mol%) and the ligand (1.1-1.2 times the mol% of Pd).
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. The choice of ligand and base is critical to achieve high yields and avoid side reactions.
Catalyst System Selection:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 90-120 | A general and effective system for a wide range of amines. |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 80-110 | Particularly effective for coupling with primary amines and ammonia surrogates. |
| [Pd(allyl)Cl]₂ | Josiphos | LHMDS | THF | 70-100 | A strong base/ligand combination for challenging aminations. |
Representative Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (1-5 mol%), ligand (1.1-1.2 times the mol% of Pd), and base (1.5-2.0 equiv.) to a reaction vessel.
-
Add the degassed solvent, followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Seal the vessel and heat with stirring for the specified time, monitoring the reaction progress.
-
After cooling, quench the reaction, extract the product with an organic solvent, and wash the combined organic layers.
-
Dry, concentrate, and purify the product.
Heck Coupling
The Heck reaction enables the formation of C-C bonds between an aryl halide and an alkene. The reaction is sensitive to the choice of catalyst, solvent, and base.[1]
Catalyst System Selection:
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 | A classical Heck system. |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 100-140 | Often used for less reactive aryl bromides. |
| Herrmann's Catalyst | - | NaOAc | DMAc | 120-150 | A highly active palladacycle catalyst. |
Representative Protocol for Heck Coupling:
-
Combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 equiv.) in a reaction vessel.
-
Add the degassed solvent and any necessary ligands or additives.
-
Heat the mixture under an inert atmosphere with stirring, monitoring for product formation.
-
Upon completion, cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Separate the layers, wash the organic phase, dry, concentrate, and purify.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.
Catalyst System Selection:
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | RT-70 | The classic Sonogashira conditions. | | Pd(OAc)₂ | CuI | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 50-90 | A more active system for some substrates. | | Pd(PPh₃)₄ | CuI | - | Piperidine | Toluene | 60-100 | Can be effective for certain alkynes. |
Representative Protocol for Sonogashira Coupling:
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in the degassed solvent, add the base.
-
Add the palladium catalyst (1-5 mol%), the ligand (if separate), and the copper(I) co-catalyst (1-10 mol%).
-
Stir the reaction mixture under an inert atmosphere at the specified temperature until the starting material is consumed.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.
-
Purify the residue by chromatography.
Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction
To better understand the intricacies of these reactions, a visual representation of a typical catalytic cycle is beneficial. Below is a simplified diagram of the Suzuki-Miyaura coupling mechanism.
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
This guide provides a comprehensive starting point for your cross-coupling reactions with this compound. Remember that each specific substrate and coupling partner may require fine-tuning of the reaction conditions for optimal results. Careful experimentation and systematic optimization are the keys to success in this exciting area of synthetic chemistry.
References
- Johansson Seechurn, C. C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Wiley.
- Fu, G. C. (2008). Cross-Coupling Reactions. In Modern Organic Synthesis: An Introduction (pp. 187-234). Wiley-VCH.
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3008-3031. Available at: [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Available at: [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
Sources
Preventing dehalogenation in reactions with 6-Bromo-2-methylbenzo[b]thiophene
A Senior Application Scientist's Guide to Preventing Dehalogenation in Synthetic Reactions
Welcome to the technical support hub for 6-Bromo-2-methylbenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to troubleshoot and prevent one of the most common and frustrating side reactions: dehalogenation. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 2-methylbenzo[b]thiophene in my crude reaction mixture. What is this byproduct and how can I confirm it?
Answer: You are observing hydrodehalogenation, a specific type of dehalogenation where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This side reaction consumes your this compound and reduces the yield of your desired product, often complicating purification due to similar polarities.
You can reliably identify this byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product, 2-methylbenzo[b]thiophene, will typically appear as a new, less polar spot (higher Rf) compared to the starting aryl bromide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. You will observe a peak with a molecular ion corresponding to the mass of 2-methylbenzo[b]thiophene (C₉H₈S, M.W. ≈ 148.22 g/mol ), alongside your starting material (C₉H₇BrS, M.W. ≈ 227.12 g/mol ) and desired product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR of your crude product, the appearance of a new proton signal in the aromatic region where the carbon-bromine bond existed is a clear indicator of dehalogenation.[2]
Q2: What is the primary cause of dehalogenation in my palladium-catalyzed cross-coupling reaction?
Answer: The root cause in most palladium-catalyzed reactions (like Suzuki, Buchwald-Hartwig, or Sonogashira) is the undesired formation of a palladium-hydride (Pd-H) species. This species can intercept the catalytic cycle, leading to the formation of your dehalogenated byproduct instead of the intended coupled product.
The catalytic cycle is a competition between the desired pathway (transmetalation or amine coordination followed by reductive elimination of the product) and the dehalogenation pathway. The dehalogenation pathway proceeds as follows:
-
Oxidative Addition: The cycle begins as intended, with Pd(0) inserting into the C-Br bond of this compound.
-
Hydride Formation: A Pd-H species is generated. This is the critical off-cycle step. The hydride can originate from several sources in your reaction mixture.[3]
-
Reductive Elimination: Instead of coupling with your partner reagent, the aryl-palladium intermediate reductively eliminates with the hydride, forming a C-H bond and regenerating the Pd(0) catalyst.[1][3] This produces 2-methylbenzo[b]thiophene.
Common sources of the problematic hydride include:
-
Alcoholic Solvents: Solvents like methanol or ethanol can be oxidized by the palladium complex to generate hydride species.[1][3]
-
Bases: Certain bases, especially those with available β-hydrogens (like sodium tert-butoxide), can be a source of hydrides.[4]
-
Reagents and Impurities: Water, or even the boronic acid reagent or amine coupling partner, can sometimes act as a hydride source under specific conditions.
Caption: The catalytic cycle showing the competition between the desired cross-coupling and undesired dehalogenation.
Troubleshooting Guides
Scenario 1: Suzuki-Miyaura Coupling
"I am attempting a Suzuki coupling with this compound and seeing >20% dehalogenation. How can I optimize my reaction?"
Answer: This is a classic challenge. The key is to select conditions that favor the transmetalation and C-C reductive elimination steps over the hydride formation and C-H reductive elimination pathway. Here is a systematic approach to optimization.
Sources
Validation & Comparative
A Guide to the Mass Spectrometry Fragmentation of 6-Bromo-2-methylbenzo[b]thiophene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromo-2-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals. It will not only predict the fragmentation of the title compound but also objectively compare it with the known fragmentation of key structural analogs: 2-methylbenzo[b]thiophene and benzo[b]thiophene. By understanding the fragmentation pathways of these related molecules, researchers can more confidently identify and characterize new derivatives.
The Logic of Fragmentation: A Predictive Approach
When a molecule is subjected to electron ionization, it forms a molecular ion (M⁺˙) that is energetically unstable.[1] This ion then undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, we can anticipate a fragmentation pattern dictated by the interplay of its three key structural features: the stable aromatic benzo[b]thiophene core, the bromine substituent, and the methyl group at the 2-position.
Aromatic systems like benzo[b]thiophene tend to produce a strong molecular ion peak due to their inherent stability.[2] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M and M+2 isotopic patterns for any bromine-containing fragment.[3] The primary fragmentation of alkyl halides is often the cleavage of the carbon-halogen bond.[4] Additionally, alkyl-substituted aromatic rings can undergo benzylic cleavage.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound (C₉H₇BrS) is 226.96 g/mol (using ⁷⁹Br) and 228.96 g/mol (using ⁸¹Br). The mass spectrum is expected to be dominated by the following key fragmentation pathways:
-
Molecular Ion (M⁺˙): A prominent pair of peaks at m/z 227 and 229, corresponding to the [C₉H₇⁷⁹BrS]⁺˙ and [C₉H₇⁸¹BrS]⁺˙ ions, respectively. The relative intensity of these peaks should be nearly equal, reflecting the natural isotopic abundance of bromine.
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond is a highly probable event, leading to the formation of the 2-methylbenzo[b]thiophenyl cation at m/z 147. This is anticipated to be a major fragment ion.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Benzylic cleavage resulting in the loss of a methyl radical (•CH₃) would produce a bromine-containing fragment. This would appear as a pair of peaks at m/z 212 and 214.
-
Formation of the Tropylium Ion Analogue: Aromatic compounds with alkyl substituents can rearrange to form a stable tropylium-like cation. In this case, loss of a bromine radical followed by rearrangement could contribute to the ion at m/z 147.
The following diagram illustrates the predicted primary fragmentation pathways:
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to the Characterization of 6-Bromo-2-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Benzo[b]thiophene derivatives, in particular, form the backbone of numerous pharmacologically active agents and organic electronic materials. The introduction of specific substituents, such as a bromine atom and a methyl group, onto the benzothiophene scaffold can significantly modulate a molecule's biological activity and physical properties. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-Bromo-2-methylbenzo[b]thiophene, a key intermediate in the synthesis of various functionalized molecules.
The Structural Significance of this compound
The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position of the benzo[b]thiophene core imparts unique chemical reactivity and potential for further functionalization. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the methyl group can influence the molecule's steric and electronic properties. Accurate and unambiguous characterization is therefore paramount for any downstream applications.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, splitting pattern (multiplicity), and integration of each proton signal provide a wealth of information about its chemical environment and proximity to other protons.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of related compounds such as 2-methylbenzo[b]thiophene[1] and other brominated aromatics, the following ¹H NMR spectral features are predicted for this compound in a deuterated chloroform (CDCl₃) solvent:
-
Methyl Protons (C2-CH₃): A singlet peak is expected around δ 2.5 ppm . This signal is unsplit due to the absence of adjacent protons.
-
Thiophene Proton (H3): A singlet or a narrow quartet (due to long-range coupling with the methyl group) is anticipated around δ 7.1-7.3 ppm .
-
Aromatic Protons (H4, H5, H7): The protons on the benzene ring will exhibit distinct signals.
-
H7: This proton is ortho to the bromine atom and is expected to be a doublet around δ 7.8-8.0 ppm .
-
H5: This proton is also ortho to the bromine atom and is expected to be a doublet of doublets around δ 7.4-7.6 ppm .
-
H4: This proton is meta to the bromine atom and is expected to be a doublet around δ 7.6-7.8 ppm .
-
The precise chemical shifts and coupling constants will be influenced by the electronic effects of the bromine and the sulfur-containing ring.
Comparative ¹H NMR Data
To substantiate these predictions, let's consider the experimental ¹H NMR data for a similar compound, 2-bromo-3-methylthiophene[2]. In CDCl₃, it shows signals at δ 7.11 (d), 6.74 (d), and 2.17 (s) ppm for the ring protons and the methyl group, respectively. While the ring system is different, the data provides a reference for the expected chemical shift of a methyl group on a thiophene-containing ring.
| Proton | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 2-bromo-3-methylthiophene [2] |
| C2-CH₃ | ~2.5 (s) | 2.17 (s) |
| H3 | ~7.1-7.3 (s or q) | - |
| H4 | ~7.6-7.8 (d) | - |
| H5 | ~7.4-7.6 (dd) | 6.74 (d) |
| H7 | ~7.8-8.0 (d) | 7.11 (d) |
Table 1. Comparison of predicted ¹H NMR chemical shifts for this compound with experimental data for 2-bromo-3-methylthiophene.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.[4]
-
Acquisition Parameters:
-
Spectrometer Frequency: A 400 MHz or higher field instrument is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum should be phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
Figure 1. A generalized workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts can be estimated based on the known effects of substituents on aromatic and heterocyclic rings.
-
Methyl Carbon (C2-CH₃): A signal in the aliphatic region, around δ 15-20 ppm .
-
Thiophene Carbons:
-
C2: Attached to the methyl group and sulfur, expected around δ 140-145 ppm .
-
C3: Expected around δ 125-130 ppm .
-
-
Benzene Carbons:
-
C6: Directly attached to the bromine atom, its signal will be shifted to a lower field, around δ 115-120 ppm .
-
C3a, C7a (Bridgehead Carbons): Expected in the range of δ 135-140 ppm .
-
Other Aromatic Carbons (C4, C5, C7): Expected in the typical aromatic region of δ 120-130 ppm .
-
Comparative ¹³C NMR Data
For comparison, the ¹³C NMR spectrum of the parent compound, 2-methylbenzo[b]thiophene, has been reported with the following chemical shifts: C2 (140.1), C3 (123.9), C3a (139.6), C4 (123.8), C5 (124.3), C6 (122.4), C7 (122.0), C7a (138.8), and the methyl carbon at 14.6 ppm. The introduction of a bromine atom at the 6-position will significantly impact the chemical shifts of the surrounding carbon atoms, particularly C6, C5, and C7.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 2-methylbenzo[b]thiophene [1] |
| C2-CH₃ | ~15-20 | 14.6 |
| C2 | ~140-145 | 140.1 |
| C3 | ~125-130 | 123.9 |
| C3a | ~135-140 | 139.6 |
| C4 | ~120-130 | 123.8 |
| C5 | ~120-130 | 124.3 |
| C6 | ~115-120 | 122.4 |
| C7 | ~120-130 | 122.0 |
| C7a | ~135-140 | 138.8 |
Table 2. Comparison of predicted ¹³C NMR chemical shifts for this compound with experimental data for 2-methylbenzo[b]thiophene.
Experimental Protocol for ¹³C NMR Spectroscopy
The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A wider spectral width (typically 0-220 ppm) is necessary to cover the entire range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (several hundred to several thousand) is usually required to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons to be observed reliably.
-
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C-H Stretching (Aromatic and Methyl): Peaks in the region of 3000-3100 cm⁻¹ (aromatic C-H) and 2850-3000 cm⁻¹ (methyl C-H).
-
C=C Stretching (Aromatic): Several sharp absorptions in the 1450-1600 cm⁻¹ region, characteristic of the benzo[b]thiophene ring system.
-
C-S Stretching: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹ .
-
C-Br Stretching: A strong absorption in the lower frequency region of the fingerprint region, expected around 500-650 cm⁻¹ .
-
Out-of-Plane Bending (Aromatic C-H): The substitution pattern on the benzene ring will give rise to characteristic bands in the 700-900 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following protocol can be used:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[6]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean salt plate.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sources
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- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
Navigating the Solid State: A Comparative Guide to the X-ray Crystallography of 6-Bromo-2-methylbenzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene scaffold is a cornerstone for the design of novel therapeutic agents and organic electronics. The specific substitution patterns on this bicyclic aromatic system dictate its physicochemical properties, molecular interactions, and ultimately, its function. This guide provides an in-depth technical comparison of the X-ray crystallography of 6-bromo-2-methylbenzo[b]thiophene derivatives.
A comprehensive search of crystallographic databases reveals that the crystal structure of this compound itself has not yet been reported. This knowledge gap presents both a challenge and an opportunity. This guide will, therefore, take a predictive and comparative approach. We will analyze the crystallographic data of closely related analogues to forecast the structural behavior of the target molecule. Furthermore, we will provide a detailed, actionable protocol for its synthesis, crystallization, and structural elucidation, thereby paving the way for future investigations. We will also compare X-ray crystallography with other essential analytical techniques for a holistic characterization approach.
The Influence of Substitution: A Comparative Crystallographic Analysis
The precise placement of substituents on the benzo[b]thiophene core significantly influences the resulting solid-state architecture. By examining the crystal structures of analogues, we can deconstruct the individual contributions of the 2-methyl and 6-bromo groups to the crystal packing.
The Role of the 6-Bromo Substituent: Halogen Bonding and π-Stacking
The introduction of a bromine atom at the 6-position is expected to introduce significant intermolecular interactions, primarily through halogen bonding and its influence on π-stacking. While a crystal structure for 6-bromobenzo[b]thiophene is not available, we can draw parallels from the structures of other brominated aromatic compounds.
For instance, the crystal structure of 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene reveals that the bromine atoms play a crucial role in directing the molecular packing. These interactions, along with π–π stacking, are dominant forces in the crystal lattice. The presence of the bulky, electron-rich bromine atom can lead to herringbone or slipped-stack packing motifs, driven by a combination of electrostatic and dispersive forces.
The Impact of the 2-Methyl Group: Steric Effects and C-H···π Interactions
The methyl group at the 2-position, while seemingly simple, has a profound impact on the local molecular environment and subsequent crystal packing. The steric bulk of the methyl group can disrupt the planarity of the extended aromatic system in the solid state, influencing the π-stacking arrangement.
Furthermore, the C-H bonds of the methyl group can act as weak hydrogen bond donors, participating in C-H···π interactions with the electron-rich aromatic rings of neighboring molecules. These interactions, although weaker than classical hydrogen bonds, are numerous and collectively contribute significantly to the overall lattice energy and can dictate the adoption of a specific polymorphic form. The crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, while not a perfect analogue due to the saturated ring, demonstrates the ability of a methyl group to influence conformation and packing.[2]
Table 1: Comparison of Crystallographic Data for Benzo[b]thiophene Analogues
| Compound | CCDC No. | Space Group | Key Intermolecular Interactions | Ref. |
| 2,7-dibromo-BTBT Derivative | (Not specified) | (Not specified) | Halogen bonding, π-π stacking | [3] |
| 2-Amino-6-methyl-tetrahydro-BTBT | (Not specified) | P21/c | N-H···N hydrogen bonds | [2] |
A Practical Workflow for Structural Elucidation
To address the current lack of experimental data for this compound, a detailed workflow for its synthesis, crystallization, and analysis is proposed.
Figure 1: A comprehensive workflow for the synthesis, crystallization, and structural analysis of this compound.
Experimental Protocols
Part 1: Synthesis of this compound
This proposed synthesis is adapted from established methods for substituted benzothiophenes.[4][5]
-
Step 1: Thiolation of 2-bromo-alkynylbenzene analogue. A suitable starting material, such as a derivative of 4-bromo-2-ethynylaniline, would be reacted with a sulfur source like sodium sulfide in the presence of a copper catalyst.
-
Step 2: Intramolecular Cyclization. The resulting intermediate would then undergo an intramolecular cyclization to form the benzothiophene ring system.
-
Step 3: Methylation. A methyl group can be introduced at the 2-position through various methods, such as a Grignard reaction followed by quenching with a methylating agent.
-
Purification: The crude product would be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Part 2: Crystallization
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. Several common techniques should be screened:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., dichloromethane, toluene, or a mixture) is allowed to evaporate slowly at room temperature in a loosely capped vial.
-
Slow Cooling: A saturated solution of the compound in a solvent at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Beyond Diffraction: A Multi-faceted Approach to Characterization
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a new compound requires a suite of analytical techniques.
Figure 2: A logic diagram illustrating the complementary nature of different analytical techniques for the full characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the molecular structure in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic coupling patterns revealing their connectivity. The methyl group will appear as a singlet, likely in the range of 2.4-2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.[6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, confirming the elemental composition of C₉H₇BrS.
-
Fragmentation Pattern: The fragmentation pattern can offer additional structural confirmation. For instance, the loss of a bromine atom or a methyl group would be expected fragmentation pathways.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Phase | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions | Solid | Unambiguous structure determination | Requires high-quality single crystals |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes in solution | Liquid | Non-destructive, provides detailed structural information in solution | Does not provide information on solid-state packing |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Gas/Liquid | High sensitivity, small sample amount required | Does not provide stereochemical or conformational information |
Conclusion
While the crystal structure of this compound remains to be experimentally determined, a comparative analysis of related structures provides valuable insights into its likely solid-state behavior. The interplay of halogen bonding from the 6-bromo substituent and steric and weak hydrogen bonding effects from the 2-methyl group will undoubtedly lead to a unique and interesting crystal packing. The detailed experimental workflow provided in this guide offers a clear path for researchers to synthesize, crystallize, and ultimately solve the crystal structure of this and related benzo[b]thiophene derivatives. By integrating X-ray crystallography with other powerful analytical techniques such as NMR and mass spectrometry, a complete and unambiguous structural characterization can be achieved, paving the way for the rational design of new materials and therapeutic agents.
References
- Shetty, P., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(4), o699.
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Hoh, E., & Hites, R. A. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Journal of Mass Spectrometry, 48(5), 563-571. Available at: [Link]
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Vasu, S. S., et al. (2009). 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(4), o699. Available at: [Link]
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Gbabode, G., et al. (2014). X-ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[1]Benzothieno[3,2-b]benzothiophene Derivatives in Bulk and Thin Films. ACS Applied Materials & Interfaces, 6(18), 16035-16043. Available at: [Link]
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Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Available at: [Link]
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Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. Available at: [Link]
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Hari, D. P., Hering, T., & König, B. (2012). Photocatalytic Radical Annulation for the Synthesis of Substituted Benzothiophenes. Organic Letters, 14(20), 5334-5337. Available at: [Link]
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Kim, J. S., et al. (2019). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzothieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Molecules, 24(15), 2795. Available at: [Link]
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Kuhn, M., Falk, F. C., & Paradies, J. (2011). Thiourea as a Dihydrosulfide Surrogate for the Synthesis of S-Heterocycles. Organic Letters, 13(15), 4100-4103. Available at: [Link]
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Sun, L.-L., et al. (2011). Copper-Catalyzed Thiolation Annulation of 2-Bromo Alkynylbenzenes with Sodium Sulfide: Synthesis of 2-Substituted Benzo[b]thiophenes. The Journal of Organic Chemistry, 76(18), 7546-7550. Available at: [Link]
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Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Sequential C–S Coupling/Wittig Reaction: A New Strategy for the Synthesis of Benzo[b]thiophenes and Benzothiazoles. The Journal of Organic Chemistry, 78(17), 8898-8903. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-2-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 6-Bromo-2-methylbenzo[b]thiophene, a molecule with potential applications in medicinal chemistry, rigorous analytical validation is not merely a procedural step but a critical determinant of a program's success. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of this target molecule.
The Strategic Imperative: Why Orthogonal Validation Matters
Before delving into specific techniques, it is crucial to understand the "why" behind a multi-pronged analytical strategy. Relying on a single method, no matter how powerful, introduces an element of risk. For instance, mass spectrometry may confirm the elemental composition, but it provides limited information about isomerism. Conversely, while NMR spectroscopy is unparalleled for determining connectivity, it may not readily detect trace impurities. By combining these techniques, we create a self-validating system where the strengths of one method compensate for the limitations of another.
Figure 1: A representative workflow for the synthesis and subsequent multi-technique structural validation of a novel chemical entity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise connectivity of atoms within a molecule.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The Causality Behind Expected Chemical Shifts and Splitting Patterns:
The electron density around a proton dictates its chemical shift. Electron-withdrawing groups, like bromine, deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups, such as a methyl group, shield protons, causing an upfield shift.
-
Aromatic Region (7.0-8.0 ppm): We anticipate three distinct signals in the aromatic region corresponding to the protons on the benzene ring. The proton at position 7, being ortho to the bromine, will be the most deshielded. The protons at positions 4 and 5 will exhibit splitting patterns influenced by their neighbors.
-
Thiophene Ring Proton (around 7.0 ppm): A singlet corresponding to the proton at position 3 on the thiophene ring is expected.
-
Methyl Group (around 2.5 ppm): A singlet integrating to three protons will be indicative of the methyl group at position 2.
Comparative Analysis:
| Compound | Key ¹H NMR Signals (Predicted/Observed) |
| This compound (Predicted) | ~7.8-8.0 ppm (d, 1H, H7), ~7.5-7.7 ppm (m, 2H, H4, H5), ~7.1 ppm (s, 1H, H3), ~2.5 ppm (s, 3H, CH₃) |
| 2-Methylbenzo[b]thiophene (Observed) | Aromatic multiplet (~7.2-7.8 ppm), Singlet for H3 (~7.0 ppm), Singlet for CH₃ (~2.5 ppm) |
| 6-Bromobenzo[b]thiophene (Observed) | Aromatic multiplet with downfield shifts for protons near Br (~7.5-8.1 ppm) |
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The Influence of Substituents on Carbon Chemical Shifts:
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment. The bromine atom will cause a downfield shift for the carbon it is attached to (C6) and will also influence the shifts of adjacent carbons. The methyl group will cause a slight downfield shift for the carbon it is attached to (C2).
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Position | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~140-145 | Attached to sulfur and bearing a methyl group. |
| C3 | ~122-125 | Olefinic carbon in the thiophene ring. |
| C3a | ~138-140 | Bridgehead carbon. |
| C4 | ~125-128 | Aromatic CH. |
| C5 | ~123-126 | Aromatic CH. |
| C6 | ~118-122 | Aromatic C attached to Bromine (ipso-carbon). |
| C7 | ~124-127 | Aromatic CH. |
| C7a | ~139-142 | Bridgehead carbon. |
| CH₃ | ~15-20 | Methyl group carbon. |
C. 2D NMR Techniques: Confirming the Connections
To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Figure 2: The interplay of 2D NMR experiments in establishing the final molecular structure.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of adjacent protons within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs available on modern NMR spectrometers.
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which serves as a structural fingerprint.
A. Determining the Molecular Formula: The Power of High-Resolution Mass Spectrometry (HRMS)
HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition. For this compound (C₉H₇BrS), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments. We expect to see two peaks of nearly equal intensity separated by 2 m/z units.
Predicted HRMS Data:
| Ion | Calculated m/z (C₉H₇⁷⁹BrS) | Calculated m/z (C₉H₇⁸¹BrS) |
| [M]⁺ | 225.9530 | 227.9510 |
| [M+H]⁺ | 226.9608 | 228.9588 |
B. Elucidating Fragmentation Pathways: A Structural Puzzle
Electron Impact (EI) ionization is a "hard" ionization technique that causes extensive fragmentation. The resulting fragmentation pattern is highly reproducible and provides valuable structural information.
Predicted Fragmentation Pattern:
-
Loss of a Bromine atom ([M-Br]⁺): This is often a favorable fragmentation pathway for brominated compounds, leading to a significant peak at m/z 147.
-
Loss of a Methyl radical ([M-CH₃]⁺): Fragmentation of the methyl group would result in an ion at m/z 211/213.
-
Formation of the Benzothiophene core: Further fragmentation could lead to ions characteristic of the benzothiophene scaffold.
Comparative Fragmentation Analysis:
| Compound | Key Fragmentation Pathways |
| This compound (Predicted) | Loss of Br, Loss of CH₃, fragmentation of the benzothiophene ring. |
| 2-Methylbenzo[b]thiophene (Observed) | Loss of H, loss of CH₃, formation of stable aromatic cations. |
| 6-Bromobenzo[b]thiophene (Observed) | Prominent loss of Br, fragmentation of the aromatic system. |
Experimental Protocol for MS Analysis:
-
Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization: For structural confirmation, Electron Impact (EI) is often used to induce fragmentation. For accurate mass determination, a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) followed by HRMS analysis is preferred.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
III. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Method Validation
While NMR and MS are excellent for structure elucidation, HPLC is the workhorse for determining the purity of a compound and for quantitative analysis. A validated HPLC method is essential for ensuring the quality and consistency of a drug substance.
A. Method Development: Achieving Optimal Separation
For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Key Parameters for Method Development:
-
Stationary Phase: A C18 column is a versatile and robust choice for a wide range of small molecules.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. A gradient elution (where the proportion of the organic solvent is increased over time) is often necessary to achieve good separation of the main compound from any impurities.
-
Detection: UV detection is suitable for this molecule due to the presence of the chromophoric benzothiophene ring system. The detection wavelength should be set at the λmax of the compound for maximum sensitivity.
B. Method Validation: Ensuring Reliability and Robustness
Once a suitable separation is achieved, the method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.
Validation Parameters and Their Significance:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity analysis, resolution > 1.5 between the main peak and adjacent peaks. |
| Linearity | To demonstrate that the detector response is directly proportional to the concentration of the analyte over a defined range. | Correlation coefficient (r²) > 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of spiked samples within 98.0-102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2.0%. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, mobile phase composition, etc. |
Experimental Protocol for HPLC Method Development and Validation:
-
Scouting Runs: Perform initial runs with different mobile phase compositions and gradients to identify promising separation conditions.
-
Optimization: Fine-tune the selected conditions (e.g., gradient slope, flow rate, column temperature) to achieve optimal resolution and peak shape.
-
Validation Experiments: Conduct a series of experiments to systematically evaluate the specificity, linearity, accuracy, precision, and robustness of the optimized method.
IV. X-ray Crystallography: The Definitive Solid-State Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.
A. The Power of a Crystal Structure
A crystal structure provides precise information on:
-
Bond lengths and angles: Confirming the expected geometry of the molecule.
-
Conformation: The spatial arrangement of the atoms.
-
Intermolecular interactions: How the molecules pack together in the crystal lattice.
Challenges and Considerations:
Growing single crystals of sufficient quality for X-ray diffraction can be a significant challenge and is often a process of trial and error, involving the screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Systematically explore different solvents and solvent combinations, and various crystallization methods to obtain single crystals.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion: A Symphony of Analytical Evidence
The structural validation of this compound, like any novel compound destined for pharmaceutical development, demands a rigorous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and chromatography, we can build a comprehensive and self-consistent body of evidence that leads to an irrefutable structural assignment. While direct experimental data for this specific molecule may be limited, a strategic and logical comparison with its constituent analogs provides a robust framework for data interpretation and prediction. The addition of a single-crystal X-ray structure, when attainable, provides the final, definitive piece of the structural puzzle. This orthogonal approach ensures the scientific integrity of the data and provides the solid foundation necessary for advancing a promising compound through the drug development pipeline.
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Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link][6]
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A Comparative Guide to the Antimicrobial Activity of Halogenated Benzothiophenes
Introduction: The Benzothiophene Scaffold and the Imperative for New Antimicrobials
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, urgently demanding the discovery of novel therapeutic agents.[1] The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have prioritized multidrug-resistant (MDR) pathogens, underscoring this critical need.[1] Within the landscape of medicinal chemistry, the benzo[b]thiophene scaffold has emerged as a "privileged" structure. This bicyclic aromatic heterocycle is a core component in several FDA-approved drugs, such as the osteoporosis treatment raloxifene and the antifungal agent sertaconazole, attesting to its pharmacological relevance and favorable safety profile.[2][3] Benzothiophenes offer superior chemical stability and low intrinsic toxicity, making them an attractive starting point for drug discovery.[4]
A time-tested strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's size, lipophilicity, and electronic distribution. These modifications can lead to enhanced binding affinity with biological targets and improved absorption, distribution, metabolism, and excretion (ADME) properties.[5] Indeed, approximately 40% of drugs currently in clinical trials or already approved contain halogen atoms.[5] This guide provides a comparative analysis of the antimicrobial activity of various halogenated benzothiophenes, synthesizes key structure-activity relationships (SAR), and details the experimental protocols required for their evaluation.
Comparative Analysis of Antimicrobial Activity
Systematic studies reveal that the antimicrobial efficacy of halogenated benzothiophenes is highly dependent on the nature of the halogen, its position on the benzothiophene ring, and the target microbial species. A consistent finding is that these compounds generally exhibit more potent activity against Gram-positive bacteria and fungi than against Gram-negative bacteria.[1][5] The additional outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents a formidable permeability barrier that often prevents these compounds from reaching their intracellular targets.[5]
Performance Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Halogenated benzothiophenes have shown significant promise against Staphylococcus aureus, including challenging methicillin-resistant (MRSA) strains. Studies on fluorinated benzothiophene-indole hybrids demonstrated that halogen substitution is critical for potent activity. For instance, a 5-cyano-substituted benzothiophene (3d) was found to be more active than an unsubstituted version (3a), with MIC values of 0.75 µg/mL against MRSA strains.[6] The introduction of chlorine and bromine also yields potent compounds, although their efficacy can be influenced by their position on the indole ring.[6] In another study, a 6-chloro-substituted benzothiophene acylhydrazone (II.b) displayed a minimal inhibitory concentration of 4 µg/mL against both a reference S. aureus strain and two clinically isolated multidrug-resistant strains.[3]
Performance Against Gram-Negative Bacteria (e.g., Escherichia coli)
The activity of halogenated benzothiophenes against Gram-negative bacteria is generally limited when the compounds are administered alone.[1][5] Many studies report no significant activity even at the highest tested concentrations.[5] This is attributed to the aforementioned outer membrane barrier. However, a promising strategy involves the co-administration of these compounds with an outer membrane-permeabilizing agent like polymyxin B (PMB). This synergistic approach has been shown to markedly improve antibacterial efficacy, with some derivatives achieving MICs between 8–64 µg/mL against E. coli in the presence of PMB.[1] This suggests that while the benzothiophene core has intrinsic activity, its delivery to the target site in Gram-negative organisms is the primary challenge.
Performance Against Fungi (e.g., Candida albicans)
Several halogenated benzothiophene derivatives have demonstrated promising antifungal properties. MIC values ranging from 32 to 64 µg/mL have been reported against pathogenic Candida species.[1] Beyond simply inhibiting growth, these compounds were also shown to effectively disrupt the formation of hyphae, a key virulence factor for Candida albicans.[1]
Summary of In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halogenated benzothiophenes against various microbial strains, compiled from the literature. This allows for a direct comparison of the impact of different halogens and substitution patterns.
| Compound Class/Reference | Halogen | Target Organism | Strain | MIC (µg/mL) | Citation |
| Benzothiophene-Indole Hybrid | Fluoro/Cyano | S. aureus (MRSA) | USA Lac *lux | 0.75 | [6] |
| Benzothiophene-Indole Hybrid | Fluoro/Cyano | S. aureus (MRSA) | JE2 | 0.75 | [6] |
| Benzothiophene-Indole Hybrid | Fluoro/Chloro (5-position) | S. aureus (MRSA) | USA Lac *lux | 2 | [6] |
| Benzothiophene-Indole Hybrid | Fluoro/Chloro (6-position) | S. aureus (MRSA) | USA Lac *lux | 1.5 | [6] |
| Benzothiophene-Indole Hybrid | Fluoro/Bromo (5-position) | S. aureus (MRSA) | USA Lac *lux | 4 | [6] |
| Benzothiophene-Indole Hybrid | Fluoro/Bromo (6-position) | S. aureus (MRSA) | USA Lac *lux | 2 | [6] |
| Benzothiophene Acylhydrazone | Chloro (6-position) | S. aureus (MDR) | Clinical Isolate | 4 | [3] |
| 3-Halo-Benzothiophene | Chloro | S. aureus | ATCC 29213 | 16 | [5] |
| 3-Halo-Benzothiophene | Bromo | S. aureus | ATCC 29213 | 32 | [5] |
| 3-Halo-Benzothiophene | Iodo | S. aureus | ATCC 29213 | 64 | [5] |
| Various Derivatives | N/A | C. albicans | N/A | 32-64 | [1] |
| Various Derivatives | N/A | E. coli (with PMB) | N/A | 8-64 | [1] |
Structure-Activity Relationship (SAR) Insights
The analysis of various halogenated benzothiophenes reveals critical relationships between their chemical structure and biological activity. Defining these SARs is key to designing more effective antimicrobial agents.[7]
Causality Behind SAR Observations:
-
Position of Substitution: The antimicrobial activity of benzothiophene derivatives is highly dependent on the substitution pattern, particularly at the C3 position of the thiophene ring.[5] Numerous reports indicate that placing a halogen, especially chlorine, at the third position enhances antimicrobial activity.[5]
-
Type of Halogen: The nature of the halogen atom plays a crucial role. Generally, the electronegativity and size of the halogen influence its ability to form halogen bonds and engage in other non-covalent interactions with the target protein, thereby affecting binding affinity. A study on antioxidant flavanones showed a potency order of F > Cl > Br > I, correlating with decreasing electronegativity.[8] While not a direct measure of antimicrobial action, it highlights the significant electronic impact of different halogens. In the case of 3-halobenzo[b]thiophenes, chlorine substitution was more effective than bromine or iodine against S. aureus.[5]
-
Lipophilicity: Halogenation increases the lipophilicity of the molecule. This can enhance its ability to penetrate microbial cell membranes. However, an optimal level of lipophilicity is required, as excessive hydrophobicity can lead to poor solubility and non-specific toxicity.
-
Overall Molecular Structure: The halogen is just one part of the molecule. Other appended functionalities, such as amides, ureas, or other heterocyclic rings, work in concert with the halogenated benzothiophene core to determine the final activity.[5][9]
Caption: Key structural factors influencing the antimicrobial activity of halogenated benzothiophenes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of antimicrobial activity data, a standardized protocol is essential. The broth microdilution assay is the most common and reliable method for determining the MIC of a compound.[10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Principle of the Assay
This method involves challenging a standardized suspension of bacteria with a serial dilution of the antimicrobial compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple compounds and concentrations. Bacterial growth is assessed after a defined incubation period, typically by visual inspection for turbidity or by measuring optical density (OD) with a plate reader.
Step-by-Step Methodology
1. Preparation of Materials:
- Test Compound Stock: Prepare a high-concentration stock solution of the halogenated benzothiophene in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). The choice of solvent is critical; it must be able to dissolve the compound without exhibiting antimicrobial activity at the final concentration used in the assay.
- Bacterial Inoculum: From a fresh agar plate (18-24 hours old), pick several well-isolated colonies of the test bacterium. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.
- Microtiter Plate: Use sterile, 96-well, flat-bottom microtiter plates.
2. Assay Procedure (Serial Dilution):
- Plate Setup: Add 100 µL of sterile broth to all wells of the microtiter plate.
- Compound Addition: Add 100 µL of the dissolved test compound stock solution to the first column of wells. This creates the highest concentration to be tested.
- Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column. This results in each well having 100 µL of the compound at decreasing concentrations.
- Controls:
- Positive Control (Growth Control): Wells containing only broth and the bacterial inoculum (no compound).
- Negative Control (Sterility Control): Wells containing only sterile broth (no bacteria, no compound).
- Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay plus the bacterial inoculum, to ensure the solvent itself is not inhibitory.
- Inoculation: Add 100 µL of the prepared bacterial inoculum (from Step 1) to all wells except the negative control. This brings the final volume in each well to 200 µL and halves the compound concentrations to their final test values.
3. Incubation and Reading:
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.
Workflow Visualization
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The Evolving Landscape of Benzo[b]thiophene Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release to the Scientific Community
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and structural properties make it a versatile template for the design of novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-2-methylbenzo[b]thiophene derivatives, drawing upon experimental data from closely related analogs to elucidate the impact of structural modifications on biological activity.
The this compound Core: A Privileged Scaffold
The this compound core serves as a critical starting point for the development of potent and selective therapeutic agents. The bromine atom at the 6-position offers a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a vast chemical space. The methyl group at the 2-position can also be modified to fine-tune the steric and electronic properties of the molecule, influencing its interaction with biological targets.
Comparative Analysis of Biological Activities
While specific SAR studies on a broad series of this compound derivatives are limited in the public domain, valuable insights can be gleaned from the analysis of structurally similar compounds. This section compares the anticancer and antimicrobial activities of benzo[b]thiophene derivatives with relevant substitution patterns.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
The benzo[b]thiophene scaffold is a prominent feature in a number of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[7]
A study on 6-aminobenzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors revealed key structural determinants for cytotoxicity and antimitotic activity.[1] Although the core is an oxidized form of benzo[b]thiophene, the SAR provides valuable clues. The presence of a double bond between the C2 and C3 positions, an aminomethyl linker, and a para-methoxyphenyl motif were found to be essential for potent antimitotic and cytotoxic effects.[1] This suggests that modifications at the 2- and 3-positions of the this compound core could significantly impact anticancer efficacy.
Furthermore, research on fused thiophene derivatives as VEGFR-2 and AKT inhibitors has shown that substitutions on the benzo[b]thiophene ring system can modulate activity. For instance, a bromo-substitution on a related fused thiophene system resulted in altered cytotoxicity, indicating the sensitivity of the biological response to the nature and position of halogen atoms.[5]
Table 1: Comparative Anticancer Activity of Benzo[b]thiophene Analogs
| Compound Class | Key Structural Features | Biological Target(s) | Observed Activity | Reference |
| 6-Aminobenzo[b]thiophene 1,1-dioxides | Double bond at C2-C3, aminomethyl linker, p-methoxyphenyl group | STAT3, Mitotic poison | Essential for cytotoxicity and antimitotic activity | [1] |
| Fused Thiophene Derivatives | Bromo substitution | VEGFR-2, AKT | Modulated cytotoxic activity | [5] |
| 5-Hydroxybenzothiophene Derivatives | Hydrazide scaffold at C2 | Multiple kinases | Potent inhibition of various cancer cell lines | [8] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzo[b]thiophene derivatives have shown significant promise in this area.[3][4]
A study focusing on benzo[b]thiophene acylhydrazones as agents against multidrug-resistant Staphylococcus aureus demonstrated that substitutions at the 6-position of the benzo[b]thiophene nucleus have a direct impact on antibacterial potency.[4] While a 6-chloro derivative showed a minimal inhibitory concentration (MIC) of 4 µg/mL, this highlights the importance of the halogen at this position. It is plausible that a 6-bromo substituent could confer similar or enhanced activity.
Another investigation into fluorinated benzothiophene-indole hybrids provided a direct comparison between 5-bromo and 6-bromo substitutions.[9] The 6-bromo substitution was found to be less favorable than the 5-bromo for activity against MRSA strains, but did show slightly improved activity against a methicillin-sensitive S. aureus (MSSA) strain.[9] This underscores the nuanced effect of substituent positioning on antibacterial efficacy.
Table 2: Comparative Antimicrobial Activity of Benzo[b]thiophene Analogs
| Compound Class | Key Structural Features | Target Organism(s) | Observed Activity (MIC) | Reference |
| Benzo[b]thiophene Acylhydrazones | 6-Chloro substitution | Multidrug-resistant S. aureus | 4 µg/mL | [4] |
| Fluorinated Benzothiophene-Indole Hybrids | 6-Bromo substitution | MRSA and MSSA strains | Less active than 5-bromo against MRSA, slightly more active against MSSA | [9] |
Experimental Design and Methodologies
To facilitate further research in this area, this section provides standardized protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Workflow
The synthesis of novel this compound derivatives typically begins with the core scaffold, which can then be functionalized at various positions. A general workflow is outlined below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Representative Synthetic Protocol: Synthesis of Benzo[b]thiophene Acylhydrazones
This protocol is adapted from a method used for the synthesis of substituted benzo[b]thiophene-2-acylhydrazones.[4]
Step 1: Synthesis of this compound-3-carboxylic acid.
-
(This step would involve a specific synthetic route to generate the carboxylic acid functionalized core, which is a common precursor for further derivatization.)
Step 2: Synthesis of this compound-3-carbohydrazide.
-
To a solution of this compound-3-carboxylic acid in a suitable solvent (e.g., methanol), add a thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and add hydrazine hydrate.
-
Stir the mixture at room temperature for 12 hours.
-
Isolate the product by filtration and wash with cold methanol to yield the carbohydrazide.
Step 3: Synthesis of this compound-3-acylhydrazone Derivatives.
-
Dissolve the this compound-3-carbohydrazide in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add the desired aromatic or heteroaromatic aldehyde.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure acylhydrazone.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutic agents. The comparative analysis of related compounds suggests that strategic modifications at the 2-, 3-, and 6-positions can profoundly influence anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to establish a comprehensive SAR. Such studies will be instrumental in guiding the rational design of next-generation drug candidates with enhanced potency and selectivity.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Bromo-2-methylbenzo[b]thiophene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-2-methylbenzo[b]thiophene (CAS No. 912332-92-4). As a brominated heterocyclic compound, this chemical requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, and its structural analogs, are classified as hazardous substances. The primary risks are associated with irritation and potential toxicity.[1][2] A thorough risk assessment must precede any handling or disposal operations.
The hazards associated with similar brominated benzothiophenes are well-documented and serve as a reliable proxy for risk assessment.[1][3] Key hazard classifications are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale and Recommended Precautions |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The compound can cause inflammation upon contact with the skin. Always handle with chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant irritation. ANSI-approved safety goggles or a face shield are mandatory.[1][2][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in laboratory areas.[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the dust or vapors may irritate the respiratory system. All handling and disposal procedures should be performed in a certified chemical fume hood.[1][2] |
| Environmental Hazard | H413: May cause long lasting harmful effects to aquatic life | The compound should not be released into the environment. Disposal via sewer or general waste is strictly prohibited.[1][3] |
Part 2: Waste Characterization and Segregation: The Halogenated Waste Stream
Proper segregation is the most critical step in the chemical waste disposal workflow. Because this compound contains a bromine atom, it is classified as a halogenated organic compound .[4][5] This classification dictates that it must be disposed of in a designated "Halogenated Organic Waste" container, separate from non-halogenated organic waste.[6][7]
The causality behind this segregation is twofold:
-
Disposal Method: Halogenated wastes are typically incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[5] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream and significantly increases disposal costs.[7]
-
Safety and Compatibility: Mixing different waste streams without a full compatibility check can lead to dangerous chemical reactions. Keeping waste streams separate minimizes these risks.[8][9]
The following decision workflow illustrates the correct segregation process.
Caption: Waste segregation decision workflow.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of the neat compound and materials contaminated with it.
3.1 Required Materials
-
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles.
-
Designated and properly labeled "Hazardous Waste" containers (one for solids, one for liquids).
-
Chemical fume hood.
-
Tools for transfer (spatula, powder funnel, etc.).
3.2 Preparing the Waste Container
-
Select a Compatible Container: Use a container made of material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[9][10] The container must have a secure, screw-top cap to prevent leaks and vapor release.[6][10]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[6][10] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound".
-
The date accumulation begins.
-
The generating laboratory and responsible researcher's name.
-
-
Place in Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[8]
3.3 Protocol for Disposing of Solid Waste This applies to unused or expired this compound powder and contaminated disposable labware (e.g., gloves, weighing papers, pipette tips).
-
Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood to prevent inhalation of dust.[1]
-
Transfer the Solid: Carefully transfer the solid chemical waste into the pre-labeled Solid Halogenated Organic Waste container.
-
Collect Contaminated Materials: Place all contaminated items, such as gloves, wipes, and plasticware, into the same solid waste container.[11]
-
Secure the Container: Tightly close the container cap.
-
Store Appropriately: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department.[10] Containers must remain closed except when actively adding waste.[6][8]
3.4 Protocol for Disposing of Liquid Waste This applies to solutions containing dissolved this compound.
-
Confirm Segregation: As per the workflow in Part 2, any solution containing this compound, regardless of the solvent, must be disposed of as Liquid Halogenated Organic Waste .[6]
-
Transfer the Liquid: Inside a fume hood, carefully pour the liquid waste into the pre-labeled Liquid Halogenated Organic Waste container, using a funnel to prevent spills.
-
Do Not Overfill: Leave at least 10% of headspace (about one inch) in the container to allow for vapor expansion.[10]
-
Secure and Store: Tightly cap the container, wipe the exterior clean, and place it in secondary containment within your Satellite Accumulation Area.
Part 4: Spill Management Protocol
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
-
Ensure Personnel Safety: Evacuate non-essential personnel from the area. The person cleaning the spill must wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[12]
-
Contain the Spill: For a small solid spill, gently cover it with a paper towel. For a liquid spill, use absorbent pads or a spill kit appropriate for organic solvents to dike the area and prevent it from spreading.
-
Clean the Spill Area:
-
Solids: Carefully sweep the solid material into a dustpan and place it, along with any contaminated cleaning materials, into the Solid Halogenated Organic Waste container.[1]
-
Liquids: Use absorbent pads to soak up the liquid. Place all used pads and contaminated items into the Solid Halogenated Organic Waste container.[12]
-
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place the cleaning cloths in the solid waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
